Schiarisanrin E
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H30O8 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
[(12R,13S,14S)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7-/t14-,15-,21+,27?/m0/s1 |
InChI Key |
CGWKMZYZZCWGCK-QJVABPDRSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Schiarisanrin E: A Technical Guide to its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schiarisanrin E is a lignan compound isolated from the medicinal plant Schisandra arisanensis. Lignans from the genus Schisandra have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. This document provides a comprehensive overview of the discovery of this compound, its natural sources, and a detailed examination of its biological properties, supported by experimental methodologies and quantitative data.
Discovery and Natural Sources
This compound was first isolated from Schisandra arisanensis Hayata, a plant native to Taiwan. The discovery was the result of phytochemical investigations into the bioactive constituents of this plant, which has a history of use in traditional medicine. The isolation and structure elucidation of this compound were achieved through a series of chromatographic and spectroscopic techniques.
Natural Source:
| Compound | Plant Source | Family |
| This compound | Schisandra arisanensis Hayata | Schisandraceae |
Isolation and Characterization
General Experimental Protocol for Isolation
A typical isolation workflow for lignans from Schisandra arisanensis is as follows:
Caption: General workflow for the isolation of this compound.
Detailed Steps:
-
Extraction: The dried and powdered aerial parts of Schisandra arisanensis are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane. The n-hexane soluble fraction is concentrated.
-
Column Chromatography: The n-hexane fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to yield several sub-fractions.
-
Further Purification: The fractions containing lignans are further purified using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., CH2Cl2-MeOH, 1:1).
-
Preparative HPLC: Final purification to obtain pure this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.
While the specific spectral data for this compound from its initial discovery paper is not available in the searched literature, the general approach for structure elucidation of lignans is well-established.
Biological Activities and Signaling Pathways
Lignans from Schisandra species are known to exhibit a range of biological activities. While specific quantitative data for this compound is limited in the available literature, the activities of closely related compounds and extracts from Schisandra arisanensis suggest its potential in the following areas:
Anti-Inflammatory Activity
Extracts of Schisandra arisanensis and its isolated lignans have demonstrated anti-inflammatory properties. The proposed mechanism of action often involves the modulation of key inflammatory signaling pathways.
Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
Signaling Pathway: NF-κB Inhibition
A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many anti-inflammatory compounds act by inhibiting this pathway.
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Neuroprotective Activity
Several lignans isolated from Schisandra species have shown neuroprotective effects in various experimental models. These effects are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage.
Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)
A common in vitro model for assessing neuroprotection involves inducing oxidative stress in neuronal cells (e.g., SH-SY5Y or PC12 cells) with agents like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).
-
Cell Culture: Neuronal cells are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with different concentrations of this compound for a specific duration.
-
Induction of Oxidative Stress: Cells are then exposed to a neurotoxic agent (e.g., H2O2) to induce cell death.
-
Cell Viability Assay: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with this compound and the neurotoxin to those treated with the neurotoxin alone. The EC50 value (the concentration of the compound that provides 50% of the maximum protective effect) can be determined.
Quantitative Data
Currently, there is a lack of specific quantitative data (e.g., IC50, EC50 values) for the biological activities of pure this compound in the publicly available scientific literature. The following table is a template that can be populated as more research on this compound becomes available.
| Biological Activity | Assay | Cell Line / Model | IC50 / EC50 (µM) | Reference |
| Anti-inflammatory | Nitric Oxide Inhibition | RAW 264.7 | Data not available | - |
| Neuroprotection | H2O2-induced cell death | SH-SY5Y | Data not available | - |
| Antioxidant | DPPH radical scavenging | - | Data not available | - |
Conclusion and Future Directions
This compound is a promising lignan from Schisandra arisanensis with potential therapeutic applications, particularly in the areas of inflammation and neuroprotection. However, further research is required to fully elucidate its pharmacological profile. Future studies should focus on:
-
The complete synthesis of this compound to ensure a sustainable supply for research.
-
In-depth investigations into its mechanisms of action using modern molecular and cellular biology techniques.
-
Comprehensive in vivo studies to evaluate its efficacy and safety in animal models of disease.
-
Pharmacokinetic and metabolic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
The information presented in this technical guide provides a foundation for researchers and drug development professionals interested in the potential of this compound as a novel therapeutic agent. As more data becomes available, a clearer picture of its clinical utility will emerge.
The Biological Origin of Schisandrin E in Schisandra Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological origin of Schisandrin E, a significant bioactive dibenzocyclooctadiene lignan found in Schisandra species. This document details its biosynthetic pathway, presents quantitative data on its distribution, outlines key experimental protocols for its study, and provides visual representations of the core concepts.
Introduction
Schisandra, a genus of woody vines, has a long history of use in traditional medicine, particularly in Asia. The berries of these plants are rich in a variety of bioactive compounds, with dibenzocyclooctadiene lignans being of primary interest due to their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. Schisandrin E is one such lignan that contributes to the therapeutic potential of Schisandra extracts. Understanding its biological origin is crucial for the targeted cultivation of high-yielding plant varieties, the development of biotechnological production methods, and the optimization of extraction and purification processes for drug development.
Biosynthetic Pathway of Schisandrin E
The biosynthesis of Schisandrin E originates from the phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a wide array of secondary metabolites. The pathway can be broadly divided into the formation of the core lignan scaffold and the subsequent specific modifications that lead to the final structure of Schisandrin E.
Formation of the Dibenzocyclooctadiene Core
The initial steps of the pathway involve the conversion of the amino acid L-phenylalanine into monolignols, primarily coniferyl alcohol. This process is catalyzed by a series of enzymes including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), among others.
Two molecules of coniferyl alcohol then undergo oxidative coupling to form the initial lignan structure. This crucial step is mediated by dirigent proteins (DIRs) and laccases or peroxidases. Dirigent proteins are responsible for the stereoselective coupling of the monolignol radicals, leading to the formation of specific stereoisomers, such as (+)-pinoresinol or (-)-pinoresinol. From pinoresinol, a series of enzymatic reactions, including reduction and further oxidative coupling, leads to the formation of the characteristic dibenzocyclooctadiene scaffold of schisandrins.
Specific Modifications Leading to Schisandrin E
Once the basic dibenzocyclooctadiene core is formed, a series of tailoring reactions, including hydroxylations and methylations, occur to produce the diverse array of lignans found in Schisandra species, including Schisandrin E. While the complete enzymatic cascade for Schisandrin E is still under active investigation, recent research has shed light on the involvement of specific enzyme families:
-
Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for the hydroxylation of the lignan skeleton at various positions. While the specific CYPs involved in Schisandrin E biosynthesis are not yet fully characterized, transcriptome analyses of Schisandra chinensis have identified numerous candidate CYP genes that are co-expressed with other genes in the lignan biosynthetic pathway.
-
O-Methyltransferases (OMTs): The methylation of hydroxyl groups is a key final step in the biosynthesis of many schisandrins. Recent studies have identified several OMTs from Schisandra chinensis that are involved in the methylation of dibenzocyclooctadiene lignan precursors. For instance, specific OMTs have been shown to catalyze the O-methylation of compounds like gomisin L2 and schisanhenol, which are structurally related to the precursors of Schisandrin E.
The proposed biosynthetic pathway leading to the dibenzocyclooctadiene lignan core is visualized in the following diagram:
Schiarisanrin E chemical structure and stereochemistry
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Schiarisanrin E
This guide provides a comprehensive overview of the chemical structure and stereochemical features of this compound, a lignan isolated from Schisandra chinensis.[1][2] The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Properties
This compound is a complex natural product with a defined molecular formula and weight. Its identity is precisely established through various chemical identifiers.
| Property | Value | Source |
| Molecular Formula | C27H30O8 | [1][][4] |
| Molecular Weight | 482.52 g/mol | [1][] |
| IUPAC Name | [(12R,13S,14S)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate | [][4] |
| SMILES String | C/C=C(/C)\C(=O)O[C@@H]1--INVALID-LINK--C23COC4=C3C1=CC5=C4OCO5)OC)OC)C">C@HC | [4] |
| InChI Key | CGWKMZYZZCWGCK-QJVABPDRSA-N | [][4] |
| CAS Number | 697228-90-3 | [1][] |
Stereochemistry
The stereochemistry of this compound is a critical aspect of its molecular architecture, influencing its biological activity. The molecule possesses multiple stereocenters and a double bond with specific geometric isomerism.
Absolute Configuration:
The absolute configuration of the chiral centers in the core structure is defined by the Cahn-Ingold-Prelog (CIP) priority rules and designated as (12R, 13S, 14S).[][4] This specific arrangement of substituents around the stereocenters is crucial for the molecule's three-dimensional shape.
Geometric Isomerism:
The ester side chain of this compound contains a carbon-carbon double bond. The geometry of this double bond is designated as (Z).[][4] This is determined by the relative positions of the highest priority substituents on each carbon of the double bond, which in this case are on the same side.
The following diagram illustrates the logic for assigning the (Z) configuration to the double bond in the 2-methylbut-2-enoate side chain based on the CIP priority rules.
Experimental Protocols
Detailed experimental protocols for the structural elucidation of this compound would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. While the search results did not provide specific experimental details for this molecule, a general methodology for such a compound would include:
-
Isolation: Extraction from the plant material (Schisandra chinensis), followed by chromatographic separation techniques (e.g., column chromatography, HPLC) to obtain the pure compound.
-
NMR Spectroscopy:
-
1H NMR: To determine the number and environment of protons, including their chemical shifts, coupling constants, and multiplicities.
-
13C NMR: To identify the number of unique carbon atoms and their chemical environments (e.g., alkyl, alkene, carbonyl).
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the molecular framework.
-
-
Mass Spectrometry (MS): To determine the accurate molecular weight and molecular formula. High-resolution mass spectrometry (HRMS) would be employed for this purpose.
-
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the most definitive three-dimensional structure, confirming the absolute stereochemistry.
Signaling Pathways and Logical Relationships
At present, there is limited publicly available information on the specific signaling pathways modulated by this compound. However, the structural determination process itself follows a logical workflow. The diagram below illustrates the general workflow for elucidating the chemical structure of a natural product like this compound.
References
The In Vitro Mechanism of Action of Schisandra Lignans: A Technical Overview
A notable gap in current research exists regarding the specific in vitro mechanism of action of Schiarisanrin E. Despite extensive investigation into the bioactive lignans isolated from Schisandra chinensis, scientific literature providing detailed quantitative data, experimental protocols, and signaling pathway elucidations for this compound remains scarce. However, comprehensive studies on its closely related analogues, particularly Schisandrin, Schisandrin A, and Schisandrin B, offer valuable insights into the likely molecular activities of this class of compounds. This technical guide synthesizes the available in vitro data for these prominent Schisandra lignans, focusing on their anti-inflammatory and anti-cancer properties.
Core Mechanisms of Action: Inhibition of NF-κB and MAPK Signaling Pathways
The primary mechanism by which Schisandra lignans exert their anti-inflammatory and anti-cancer effects in vitro is through the modulation of two key intracellular signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Anti-Inflammatory Effects
In inflammatory contexts, typically simulated in vitro using lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells), Schisandra lignans have been shown to suppress the production of pro-inflammatory mediators. This includes nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] The underlying mechanism for this suppression is the inhibition of the NF-κB and MAPK signaling pathways.
Specifically, compounds like Schisandrin have been demonstrated to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively.[2] This inhibitory action is a direct consequence of preventing the activation and nuclear translocation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. Furthermore, the activity of key kinases in the MAPK pathway, namely c-Jun N-terminal kinase (JNK) and p38 MAPK, is also attenuated by these lignans.[2]
Anti-Cancer Effects
In the context of oncology, Schisandra lignans, such as Schisandrin A and B, have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines. The mechanisms underpinning these effects are multifaceted and also involve the NF-κB and MAPK pathways. For instance, Schisandrin B has been shown to ameliorate chondrocyte inflammation and osteoarthritis by suppressing both NF-κB and MAPK signaling.[3][4] In human gastric cancer cells, Schisandrin B's anti-cancer effects are mediated through the generation of reactive oxygen species (ROS) which in turn modulates the MAPK, STAT3, and NF-κB pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro effects of prominent Schisandra lignans.
Table 1: Anti-Cancer Effects of Schisandrin B on Cholangiocarcinoma (CCA) Cells
| Cell Line | Treatment Duration | IC50 (µmol/l) | Reference |
| HCCC-9810 | 48 h | 40 ± 1.6 | [5] |
| RBE | 48 h | 70 ± 2.6 | [5] |
Table 2: Anti-Cancer Effects of Schizandrin A on Non-Small Cell Lung Cancer (NSCLC) and Normal Lung Epithelial Cells
| Cell Line | Treatment Duration | IC50 (µM) | 95% Confidence Interval | Reference |
| A549 | 24 h | 61.09 | 44.47–177.0 | [6] |
| H1299 | 24 h | 101.5 | 65.45–529.2 | [6] |
| H1975 | 24 h | 39.99 | 33.48–59.28 | [6] |
| BEAS-2B | 24 h | 49.45 | 44.84–57.16 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols employed in the study of Schisandra lignans in vitro.
Cell Viability and Cytotoxicity Assays
1. Resazurin-Based Viability Assay: This assay is a common method to assess cell viability and the cytotoxic effects of compounds.
-
Principle: Living cells with metabolic activity can reduce the non-fluorescent dye resazurin to the highly fluorescent resorufin. The level of fluorescence is proportional to the number of viable cells.[7]
-
Protocol Outline:
-
Seed cells (e.g., A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Schisandrin A) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the resazurin solution to each well and incubate for a period that allows for sufficient conversion of the dye without causing toxicity (typically 1-4 hours).
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
2. MTT Assay: Another widely used colorimetric assay to assess cell metabolic activity.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Follow steps 1 and 2 as in the resazurin assay.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Western Blotting for Protein Expression Analysis
1. Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-p65, p-JNK, COX-2, iNOS).
-
Protocol Outline:
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the emitted light using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
1. Purpose: To measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β) in cell culture supernatants.
-
Protocol Outline (Sandwich ELISA):
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate: Add a streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) that is converted by HRP to produce a colored product.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength. The concentration of the cytokine in the samples is determined by comparison to a standard curve.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Schisandra lignans and a typical experimental workflow for their in vitro analysis.
Caption: Anti-inflammatory signaling pathway of Schisandra lignans.
Caption: General experimental workflow for in vitro analysis.
References
- 1. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. Schisandrin B ameliorated chondrocytes inflammation and osteoarthritis via suppression of NF-κB and MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schizandra arisanensis extract attenuates cytokine-mediated cytotoxicity in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
The Bioactivity of Schisandrin E: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin E is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the current understanding of Schisandrin E's bioactivity, with a focus on its anti-inflammatory, neuroprotective, hepatoprotective, and anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery. While specific quantitative data for Schisandrin E is emerging, this guide incorporates available data and draws upon the well-studied bioactivities of its closely related isomers, Schisandrin A, B, and C, to provide a broader context for its potential therapeutic applications.
Key Bioactivities and Mechanisms of Action
Schisandrin E, along with other Schisandra lignans, exhibits a range of pharmacological effects mediated through the modulation of several key signaling pathways. The primary bioactivities attributed to this class of compounds include anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and anticancer effects.
Anti-Inflammatory Activity
Schisandra lignans are potent anti-inflammatory agents. Their mechanism of action primarily involves the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways involved in the inflammatory response.
Inhibition of Pro-inflammatory Mediators:
-
Nitric Oxide (NO) and Prostaglandin E2 (PGE2): Schisandra lignans have been shown to inhibit the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.[1][3][4]
-
Pro-inflammatory Cytokines: The production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is significantly suppressed by Schisandra lignans in various inflammatory models.[4][5][6]
Modulation of Signaling Pathways:
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Schisandra lignans inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα.[5][7] This, in turn, blocks the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including p38, JNK, and ERK, is also a key player in inflammation. Schisandra lignans have been demonstrated to inhibit the phosphorylation and activation of these kinases in response to inflammatory stimuli.[1][8]
Neuroprotective Effects
Schisandra lignans have shown significant promise in the protection of neuronal cells from various insults, suggesting their potential in the management of neurodegenerative diseases.
Mechanisms of Neuroprotection:
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Schisandra lignans exhibit potent antioxidant effects by scavenging reactive oxygen species (ROS) and enhancing the expression of endogenous antioxidant enzymes through the activation of the Nrf2 pathway.[7][9][10]
-
Anti-inflammatory Effects in the CNS: Neuroinflammation plays a critical role in the progression of neurodegenerative diseases. By inhibiting the production of pro-inflammatory mediators in the brain, Schisandra lignans can mitigate neuronal damage.[11]
-
Modulation of PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for neuronal survival and growth. Some Schisandra lignans have been shown to modulate this pathway, promoting neuronal survival.[12][13][14]
Hepatoprotective Activity
Traditional use of Schisandra chinensis for liver ailments is supported by modern scientific evidence demonstrating the hepatoprotective effects of its lignans.
Mechanisms of Hepatoprotection:
-
Antioxidant and Detoxification: Schisandra lignans protect liver cells from oxidative damage by activating the Nrf2 pathway, which upregulates the expression of antioxidant and detoxification enzymes.[9][15]
-
Anti-inflammatory Action: By suppressing inflammatory responses in the liver, these compounds can prevent and ameliorate liver injury.[16][17]
-
Modulation of Liver Enzymes: Schisandra lignans have been shown to modulate the activity of drug-metabolizing enzymes in the liver, which can contribute to their hepatoprotective effects.[18]
Anticancer Activity
Emerging evidence suggests that Schisandra lignans possess anticancer properties against various cancer cell lines.
Mechanisms of Anticancer Activity:
-
Induction of Apoptosis: Schisandra lignans can induce programmed cell death (apoptosis) in cancer cells through the modulation of apoptosis-related proteins.[19]
-
Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.[20]
-
Inhibition of Signaling Pathways: The anticancer effects of Schisandra lignans are also attributed to their ability to inhibit key signaling pathways involved in cancer cell growth and survival, such as the Wnt/β-catenin and PI3K/Akt pathways.[12]
Quantitative Data on the Bioactivity of Schisandra Lignans
The following tables summarize the available quantitative data for the bioactivity of Schisandrin E and its closely related isomers. It is important to note that data for Schisandrin E is limited, and much of the available information pertains to Schisandrin A, B, and C.
Table 1: Anti-inflammatory Activity of Schisandra Lignans
| Compound | Assay | Model System | IC50 / Effect | Reference |
| Schisandrin | NO Production | LPS-stimulated RAW 264.7 macrophages | Inhibition at 10, 50, 100 µM | [2] |
| Schisandrin | PGE2 Production | LPS-stimulated RAW 264.7 macrophages | Inhibition at 25, 50, 100 µM | [2] |
| Schisandrin | COX-2 Inhibition | In vitro enzyme assay | 54% inhibition at 1.75 µg/mL | [3] |
| Schisandrin A | NO Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition | [4] |
| Schisandrin A | PGE2 Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition | [4] |
| Schisandrin B | TNF-α, IL-1β, IL-6 | DSS-induced colitis in mice | Significant reduction at 10, 40, 100 mg/kg | [5][9] |
| Schisandrin C | NO Production | LPS-stimulated RAW 264.7 macrophages | Reduced production | [14] |
Table 2: Anticancer Activity of Schisandra Lignans
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Schisandrin A | RKO, SW620, SW480 | Colorectal Cancer | 68.65 µM, 85.66 µM, 87.57 µM | [20] |
| Schisandrin B | 143B, MG63, Saos2, U2OS | Osteosarcoma | Not specified, effective at 20-80 µM | [12] |
| Schisandrin C | Bel-7402 | Hepatocellular Carcinoma | 81.58 ± 1.06 µM | [21] |
| Schisandrin C | KB-3-1 | Nasopharyngeal Carcinoma | 108.00 ± 1.13 µM | [21] |
| Schisandrin C | Bcap37 | Breast Cancer | 136.97 ± 1.53 µM | [21] |
| Schisandracaurin C | NTERA-2 | Teratocarcinoma | 16.61 ± 0.13 µM | [22] |
Table 3: Neuroprotective and Hepatoprotective Activity of Schisandra Lignans
| Compound | Bioactivity | Model System | Effective Concentration / Dose | Reference |
| Schisandrin A | Neuroprotection | Aβ25-35-induced SH-SY5Y & SK-N-SH cells | 5, 10, 15 µg/mL increased viability | [23] |
| Schisandrin A | Neuroprotection | Ischemic brain injury in vitro | 0.1, 1, 10 µM | [24] |
| Schisandrin B | Neuroprotection | Transient focal cerebral ischemia in rats | 10, 30 mg/kg reduced infarct volume | [11] |
| Schisandrin B | Hepatoprotection | D-GalN-induced L02 cells | 1-40 µM showed protective effects | [3] |
| Schisandra lignans | Hepatoprotection | Chronic alcohol-induced liver injury in mice | Dose-dependent effects | [25] |
| Schisandra chinensis Pollen Extract | Hepatoprotection | CCl4-induced acute liver damage in mice | 10, 20, 40 g/kg prevented enzyme increase | [26] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the bioactivity of Schisandrin E and other natural products.
In Vitro Anti-Inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages
This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in cultured macrophages.
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Schisandrin E (or other test compounds) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 18-24 hours.
Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent. The absorbance is measured at 540 nm.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis for iNOS and COX-2:
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
Animal Model and Treatment:
-
Use male Wistar rats or Swiss albino mice.
-
Administer Schisandrin E (or the test compound) orally or intraperitoneally at various doses. A control group receives the vehicle.
-
After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
In Vivo Anti-Inflammatory Assay: Acetic Acid-Induced Vascular Permeability
This model evaluates the ability of a compound to inhibit the increase in vascular permeability associated with acute inflammation.
Animal Model and Treatment:
-
Use male mice.
-
Administer Schisandrin E (or the test compound) orally.
-
After 30 minutes, inject Evans blue dye (1% solution) intravenously.
-
After another 30 minutes, inject 0.6% acetic acid intraperitoneally to induce vascular permeability.
Measurement of Vascular Permeability:
-
After a set time (e.g., 20-30 minutes), sacrifice the animals and collect the peritoneal fluid by washing the peritoneal cavity with saline.
-
Centrifuge the peritoneal fluid to remove cells.
-
Measure the absorbance of the supernatant at 620 nm to quantify the amount of Evans blue dye that has leaked into the peritoneal cavity.
-
A lower absorbance in the treated groups compared to the control group indicates inhibition of vascular permeability.
Signaling Pathways Modulated by Schisandra Lignans
The following diagrams illustrate the key signaling pathways modulated by Schisandra lignans, including Schisandrin E and its isomers.
NF-κB Signaling Pathway
MAPK Signaling Pathway
Nrf2 Signaling Pathway
PI3K/Akt Signaling Pathway
Conclusion and Future Directions
Schisandrin E, a prominent lignan from Schisandra chinensis, demonstrates significant potential as a therapeutic agent due to its diverse bioactivities. Its anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects are well-supported by studies on its closely related isomers, which act through the modulation of key cellular signaling pathways including NF-κB, MAPK, Nrf2, and PI3K/Akt.
While the existing data provides a strong foundation for the therapeutic potential of Schisandrin E, further research is warranted. Specifically, future studies should focus on:
-
Generating specific quantitative data for Schisandrin E: This includes determining IC50 values and detailed dose-response curves for its various bioactivities.
-
Elucidating the precise molecular targets of Schisandrin E: Identifying the direct binding partners of Schisandrin E within the key signaling pathways will provide a more detailed understanding of its mechanism of action.
-
Conducting in vivo efficacy and safety studies: Comprehensive preclinical studies are necessary to evaluate the therapeutic potential and safety profile of Schisandrin E in relevant animal models of disease.
-
Investigating potential synergistic effects: Exploring the combination of Schisandrin E with other bioactive compounds or conventional drugs may lead to enhanced therapeutic outcomes.
The continued investigation of Schisandrin E holds great promise for the development of novel and effective therapies for a range of human diseases. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of MAPK and NF-κ B pathways by schisandrin B contributes to attenuation of DSS-induced mice model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisandrin B suppresses TGFβ1 signaling by inhibiting Smad2/3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of Schisandrin B against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Schisandrin B suppresses osteosarcoma lung metastasis in vivo by inhibiting the activation of the Wnt/β-catenin and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Involvement of PI3K/Akt/β-catenin signaling in schisandrin B-mitigated bone deterioration in an experimental rat model of estrogen deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Schisandra chinensis regulates drug metabolizing enzymes and drug transporters via activation of Nrf2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Hepatoprotective Effects of Schisandra sphenanthera Extract against Lithocholic Acid-Induced Cholestasis in Male Mice Are Associated with Activation of the Pregnane X Receptor Pathway and Promotion of Liver Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Schizandrin A exhibits potent anticancer activity in colorectal cancer cells by inhibiting heat shock factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Schisandrin A Alleviates Inflammation and Oxidative Stress in Aβ25-35-Induced Alzheimer’s Disease in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Antioxidant Phytochemical Schisandrin A Promotes Neural Cell Proliferation and Differentiation after Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hepatoprotective effect of Schisandra chinensis (Turcz.) Baill. lignans and its formula with Rubus idaeus on chronic alcohol-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antioxidant and hepatoprotective effects of Schisandra chinensis pollen extract on CCl4-induced acute liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Schisandra Lignans: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the preliminary cytotoxicity screening of Schisandrin E is limited in the current body of scientific literature. This guide provides a comprehensive overview based on the extensive research conducted on closely related and well-studied dibenzocyclooctadiene lignans from Schisandra chinensis, primarily Schisandrin B and Schisandrin C, as a representative model for understanding the potential cytotoxic properties of this class of compounds.
The lignans isolated from the fruit of Schisandra chinensis have garnered significant attention for their diverse pharmacological activities, including anticancer properties.[1] Among these, dibenzocyclooctadiene lignans such as Schisandrin B and Schisandrin C have been the subject of numerous studies investigating their cytotoxic effects on various cancer cell lines.[2][3] This technical guide summarizes the key findings related to the preliminary cytotoxicity screening of these compounds, providing detailed experimental protocols and insights into their mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic effects of Schisandra lignans are typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability. The following tables summarize the reported IC50 values for Schisandrin B and Schisandrin C in various cancer cell lines.
Table 1: Cytotoxicity (IC50) of Schisandrin B in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
|---|---|---|---|---|
| MDA-MB-231 | Triple Negative Breast Cancer | Not specified | Not specified | Not specified |
| BT-549 | Triple Negative Breast Cancer | Not specified | Not specified | Not specified |
| MDA-MB-468 | Triple Negative Breast Cancer | Not specified | Not specified | Not specified |
Note: While a study demonstrated potent anticancer activity of Schisandrin B in these triple-negative breast cancer cell lines, specific IC50 values were not provided in the abstract.[2]
Table 2: Cytotoxicity (IC50) of Schisandrin C in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
|---|---|---|---|---|
| Bel-7402 | Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 | MTT Assay |
| KB-3-1 | Nasopharyngeal Carcinoma | 108.00 ± 1.13 | 48 | MTT Assay |
| Bcap37 | Breast Cancer | 136.97 ± 1.53 | 48 | MTT Assay |
Data sourced from a study on the activity of Schisandrin C against human cancer cell lines.[3][4]
Experimental Protocols
The following section details a standard methodology for assessing the in vitro cytotoxicity of Schisandra lignans, based on commonly employed assays in the cited literature.
1. Cell Culture and Maintenance
-
Human cancer cell lines (e.g., Bel-7402, KB-3-1, Bcap37) are cultured in an appropriate medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
2. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of the Schisandra lignan (e.g., Schisandrin C) is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Cells are then treated with various concentrations of the lignan for a specified duration (e.g., 48 hours).[3]
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Cytotoxicity Screening
Caption: A generalized workflow for determining the cytotoxicity of Schisandra lignans using the MTT assay.
Signaling Pathways in Schisandra Lignan-Induced Cytotoxicity
The cytotoxic effects of Schisandra lignans are often mediated through the induction of apoptosis, a form of programmed cell death. Several signaling pathways have been implicated in this process.
Apoptosis Induction
Studies on Schisandrin B and C have shown that these compounds can induce apoptosis in cancer cells.[2][3] The mechanism often involves the intrinsic (mitochondrial) pathway of apoptosis. Key events in this pathway include:
-
Modulation of Bcl-2 family proteins: A decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in the expression of pro-apoptotic proteins (e.g., Bax).
-
Mitochondrial membrane permeabilization: This leads to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase activation: Cytochrome c release triggers the activation of a cascade of caspases, particularly caspase-9 (initiator caspase) and caspase-3 (executioner caspase).
-
Execution of apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Cell Cycle Arrest
In addition to apoptosis, some Schisandra lignans can induce cell cycle arrest, preventing cancer cells from proliferating. For instance, Schisandrin B has been shown to induce cell cycle arrest in triple-negative breast cancer cells.[2]
Apoptotic Signaling Pathway Induced by Schisandra Lignans
Caption: The intrinsic apoptotic pathway is a key mechanism of Schisandra lignan-induced cytotoxicity.
Conclusion
While specific data on the preliminary cytotoxicity of Schisandrin E remains to be elucidated, the extensive research on related Schisandra lignans, such as Schisandrin B and C, provides a strong foundation for understanding the potential anticancer properties of this class of compounds. The available evidence suggests that these lignans exhibit cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis via the mitochondrial pathway. Further investigation into the specific cytotoxic profile and mechanisms of action of Schisandrin E is warranted to fully explore its therapeutic potential in drug development.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrin B exhibits potent anticancer activity in triple negative breast cancer by inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Ethnobotanical and Pharmacological Properties of Schisandrin-Containing Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plants containing schisandrins, a class of bioactive dibenzocyclooctadiene lignans. While focusing on the ethnobotanical uses of these plants, this document delves into the modern pharmacological validation of their active compounds, with a particular interest in Schisandrin E and its more extensively studied analogues like Schisandrin A, B, and C. This guide synthesizes data from preclinical studies, details relevant experimental protocols, and visualizes key biological pathways and workflows to support ongoing research and drug development efforts.
Introduction to Schisandrin-Containing Plants
The Schisandraceae family, particularly the genera Schisandra and Kadsura, are rich sources of bioactive lignans. The most notable species is Schisandra chinensis, a woody vine native to Northern China, Japan, Korea, and the Russian Far East.[1][2] Its fruit, known in Traditional Chinese Medicine (TCM) as Wu-Wei-Zi ("five-flavor fruit"), has been used for centuries.[2] The genus Kadsura, including species like Kadsura longipedunculata, also has a history of use in Chinese folk medicine.[3][4]
The primary bioactive constituents responsible for the therapeutic effects of these plants are lignans, with schisandrin, schisandrin A, B, and C being among the most abundant and well-researched.[5][6] These compounds exhibit a wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anticancer effects.[6][7]
Ethnobotanical Uses
The traditional applications of Schisandra and Kadsura species are extensive and deeply rooted in Asian medicine. These uses have provided the foundation for modern pharmacological investigation.
| Plant Species | Traditional Name | Part(s) Used | Traditional/Ethnobotanical Uses |
| Schisandra chinensis | Wu-Wei-Zi (五味子) | Berries/Fruit, Seeds | TCM : Used as a tonic for longevity and anti-aging; benefits kidney, lung, and liver function.[8] Treats chronic coughs, asthma, insomnia, fatigue, and kidney-yin deficiencies.[1][2] Russian/Siberian : Used by hunters as an adaptogen to improve stamina, endurance, and resilience to stress.[1][8] Korean Medicine : Employed to improve cardiovascular function.[8] |
| Kadsura longipedunculata | Hǎifēng téng (海风藤) | Roots, Stems | Chinese Folk Medicine : Used to activate blood circulation, resolve stasis, relieve pain, and treat rheumatism.[3][9] Applied for conditions such as traumatic injury, gastroenteritis, hepatitis, insomnia, and menstrual disorders.[3][9] |
Pharmacological Activities and Quantitative Data
Modern research has sought to validate the traditional uses of these plants by investigating the pharmacological activities of their isolated lignans.
Anti-inflammatory and Antioxidant Activity
Schisandrins have demonstrated potent anti-inflammatory and antioxidant properties. Schisandrin has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in vitro.[10] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the inhibition of the NF-κB, JNK, and p38 MAPK signaling pathways.[10][11] Furthermore, compounds like Schisandrin B protect tissues in the liver, heart, and brain from oxidative damage.[12]
Anticancer Activity
Several schisandrins exhibit significant cytotoxic activity against various cancer cell lines. This is often achieved by inducing cell cycle arrest and apoptosis.[12][13]
| Compound | Cancer Cell Line | Activity | Quantitative Data (IC₅₀) |
| Schisandrin A | Triple-Negative Breast Cancer (MDA-MB-231, BT-549) | Induces cell cycle arrest and apoptosis via Wnt/ER stress pathway.[14] | 30-50 µM |
| Schisandrin B | Hepatocellular Carcinoma (HCC) | Inhibits cell proliferation and migration.[13] | Not specified |
| Schisandrin C | Hepatocellular Carcinoma (Bel-7402) | Induces apoptosis.[15] | 81.58 ± 1.06 µM |
| Schisandrin C | Breast Cancer (Bcap37) | Cytotoxicity.[15] | > 200 µM |
| Schisandrin C | Nasopharyngeal Carcinoma (KB-3-1) | Cytotoxicity.[15] | > 200 µM |
Hepatoprotective Activity
The hepatoprotective effect is one of the most recognized properties of Schisandra chinensis.[7] Lignans from Schisandra can prevent liver damage, stimulate liver repair, and support normal liver function. Schisandrin B, in particular, has been shown to protect against liver toxicity by increasing mitochondrial glutathione (GSH) levels and enhancing the activity of antioxidant enzymes.[11]
Pharmacokinetic Data
The clinical efficacy of schisandrins is influenced by their bioavailability. Studies in animal models provide insight into their absorption and metabolism.
| Compound | Animal Model | Administration Route | Bioavailability (%) |
| Schisandrin | Rat | Oral | 15.56 ± 10.47%[11] |
| Schisandrol B | Rat | Oral (in extract) | 68.12%[11] |
| Schisandrol B | Rat | Oral (pure compound) | 18.73%[11] |
Key Signaling Pathways
The therapeutic effects of schisandrins are mediated through the modulation of several key intracellular signaling pathways.
Anti-inflammatory Signaling
Schisandrins exert anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling cascades, which are critical regulators of inflammatory gene expression.
Caption: Schisandrin E inhibits inflammatory pathways.
Antioxidant Response Pathway
Schisandrins can also activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response, thereby protecting cells from oxidative stress.
Caption: Schisandrin E activates the Nrf2 antioxidant pathway.
Experimental Protocols
This section details common methodologies for the extraction, isolation, and biological evaluation of schisandrins.
Extraction and Isolation Workflow
A multi-step process is typically required to isolate pure schisandrins from plant material.
Caption: General workflow for Schisandrin E isolation.
Protocol 1: Supercritical Fluid Extraction (SFE) This method provides a clean, solvent-free extract.
-
Coarsely chop 50g of dried Schisandra berries.
-
Place the material into a 100 mL extraction vessel of an SFE system.
-
Perform dynamic extraction for 60 minutes under the following conditions:
-
Pressure: 200 bar
-
Temperature: 40°C
-
Solvent: 99% CO₂ and 1% isopropyl alcohol
-
Flow Rate: 50 g/minute
-
-
Collect the resulting concentrated extract for further purification.[16]
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Schisandrin B This protocol is optimized for the extraction of Schisandrin B.
-
Mix powdered Schisandra chinensis seeds with 95% ethanol at a liquid-to-solid ratio of 5 mL/g.
-
Perform ultrasonic extraction under the following conditions:
-
Ultrasonic Power: 600 W
-
Temperature: 60°C
-
Time: 70 minutes
-
-
Filter the resulting solution to obtain the crude extract.
-
Further purify using silica gel chromatography with a petroleum ether/acetone (95:5, v/v) mobile phase, followed by crystallization to obtain pure Schisandrin B.[17]
In Vitro Cytotoxicity Assay (MTT)
The MTT assay is a colorimetric method used to assess the effect of a compound on cell viability.
-
Cell Seeding : Plate cells (e.g., Bel-7402 human hepatoma) in 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Treatment : Treat the cells with a range of Schisandrin C concentrations (e.g., 12.5 to 200 µM) or a vehicle control (0.5% DMSO).
-
Incubation : Incubate the treated cells for 48 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement : Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance, allowing for the calculation of the IC₅₀ value.[15]
In Vivo Anti-inflammatory Assay
This protocol evaluates the anti-inflammatory effects of schisandrin in a mouse model of LPS-induced sepsis.
-
Animal Grouping : Randomly divide mice into groups (e.g., vehicle control, dexamethasone positive control, Schisandrin 100 mg/kg, Schisandrin 200 mg/kg).
-
Compound Administration : Administer the vehicle (olive oil), dexamethasone (50 mg/kg), or schisandrin (100 or 200 mg/kg) via intraperitoneal injection.
-
LPS Challenge : After 30 minutes, induce systemic inflammation by injecting LPS (10 mg/kg, i.p.).
-
Sample Collection : Four hours after the LPS injection, collect blood from the mice.
-
Analysis : Process the blood to obtain plasma. Measure the plasma nitrite concentration using a fluorometric method as an indicator of NO production and systemic inflammation.[18]
Conclusion and Future Directions
The ethnobotanical history of Schisandra chinensis and Kadsura longipedunculata has paved the way for significant pharmacological discoveries. The lignans contained within these plants, including Schisandrin E and its analogues, possess a remarkable spectrum of biological activities, particularly anti-inflammatory, antioxidant, and anticancer effects. The data presented in this guide highlight the potential of these natural products as scaffolds for the development of novel therapeutics.
Future research should focus on:
-
Isolating and characterizing less-studied lignans like Schisandrin E to fully understand their unique biological profiles.
-
Conducting further preclinical in vivo studies to establish efficacy and safety in more complex disease models.
-
Elucidating detailed mechanisms of action for various pharmacological effects.
-
Moving towards well-designed clinical trials to translate the promising preclinical findings into tangible human health benefits.
References
- 1. nhaa.org.au [nhaa.org.au]
- 2. phcogcommn.org [phcogcommn.org]
- 3. mdpi.com [mdpi.com]
- 4. acgpubs.org [acgpubs.org]
- 5. A comprehensive review on Schisandrin and its pharmacological features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. Schisandra Monograph — HerbRally [herbrally.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. waters.com [waters.com]
- 17. Ultrasound-assisted extraction and purification of schisandrin B from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An Initial Pharmacological Investigation of Schisantherin E: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin E is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera. While research on this specific lignan is nascent, the pharmacological activities of closely related compounds from Schisandra species, such as Schisantherin A, provide a foundational understanding of its potential therapeutic applications. This document synthesizes the available preliminary data and extrapolates potential mechanisms of action for Schisantherin E, offering a framework for future investigation. The primary areas of interest include its anti-inflammatory, neuroprotective, and cytotoxic properties. It is important to note that much of the detailed experimental data and specific signaling pathways described herein are based on studies of Schisantherin A and other related lignans due to the limited availability of research focused solely on Schisantherin E.
Pharmacological Properties
The lignans from Schisandra have demonstrated a broad spectrum of biological activities. While Schisantherin E itself was reported in a 1978 study to be ineffective in lowering serum glutamic-pyruvic transaminase levels in patients with chronic viral hepatitis, unlike Schisantherins A, B, C, and D, other potential pharmacological effects warrant investigation[1]. The shared chemical scaffold with other bioactive lignans suggests potential for anti-inflammatory, neuroprotective, and cytotoxic activities.
Anti-inflammatory Activity
Schisandra lignans, including Schisantherin A, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. These compounds can suppress the production of pro-inflammatory mediators. The proposed mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[2].
Neuroprotective Effects
Several lignans from Schisandra have exhibited neuroprotective properties. For instance, Schisantherin A has been shown to protect neuronal cells from damage and enhance cognitive performance in preclinical models[3][4]. The underlying mechanisms are thought to involve the modulation of oxidative stress and apoptosis-related pathways[3][5].
Cytotoxic Activity
The cytotoxic potential of Schisandra lignans against various cancer cell lines has been documented. Schisantherin A, for example, has been shown to inhibit the proliferation of hepatocellular carcinoma, gastric cancer, and other cancer cells[6][7][8]. The mechanisms of action include the induction of apoptosis and cell cycle arrest[6][7]. While specific data for Schisantherin E is lacking, its structural similarity to other cytotoxic lignans suggests that this is a promising area for future research[9][10].
Quantitative Data
Table 1: Cytotoxicity of Schisantherin A against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| HepG2 | Hepatocellular Carcinoma | 6.65 ± 0.32 | 48 | Not Specified |
| Hep3B | Hepatocellular Carcinoma | 10.50 ± 0.81 | 48 | Not Specified |
| Huh7 | Hepatocellular Carcinoma | 10.72 ± 0.46 | 48 | Not Specified |
| MKN45 | Gastric Cancer | Not Specified | Not Specified | Not Specified |
| SGC-7901 | Gastric Cancer | Not Specified | Not Specified | Not Specified |
| A549 | Lung Cancer | 10 - 70 | 72 | SRB Assay |
| T47D | Breast Cancer | 10 - 70 | 72 | SRB Assay |
| MDA-MB-231 | Breast Cancer | 10 - 70 | 72 | SRB Assay |
| SK-HEP-1 | Hepatoma | 10 - 70 | 72 | SRB Assay |
| SNU-638 | Stomach Cancer | 10 - 70 | 72 | SRB Assay |
| HCT-15 | Colon Cancer | 10 - 70 | 72 | SRB Assay |
| K562 | Leukemia | 10 - 70 | 72 | MTT Assay |
Data for HepG2, Hep3B, and Huh7 from[6]. Data for other cell lines from[10].
Table 2: In Vivo Antitumor Activity of Schisantherin A
| Animal Model | Cancer Type | Treatment Dose | Route of Administration | Tumor Growth Inhibition |
| Nude mice with Hep3B xenografts | Hepatocellular Carcinoma | 10 mg/kg and 20 mg/kg | Intraperitoneal | Significant reduction in tumor weight and volume |
Data from[7].
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological investigation of Schisantherin E, based on established protocols for related compounds.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of Schisantherin E (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Schisantherin E at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-NF-κB, p-p38, p-ERK, p-JNK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways modulated by Schisantherin E and a general workflow for its pharmacological investigation.
Proposed Anti-inflammatory Signaling Pathway of Schisantherin E
References
- 1. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. sentosacy.com [sentosacy.com]
Methodological & Application
Application Notes and Protocols for the Isolation of Schiarisanrin E from Schizandra arisanensis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Schiarisanrin E is a lignan compound isolated from the stems of Schizandra arisanensis, a plant utilized in traditional medicine. Lignans from the Schisandra genus are known for a variety of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. These properties make them of significant interest for phytochemical research and drug discovery. This document provides a detailed protocol for the isolation and purification of this compound, along with its characterization and a discussion of the potential biological activities of related compounds.
I. Physicochemical Properties and Characterization of this compound
While extensive biological studies on this compound are not yet available, its identity is confirmed through spectroscopic methods. The data presented below are representative for the characterization of the purified compound.
| Property | Data |
| Molecular Formula | C₂₇H₃₀O₈ |
| Molecular Weight | 482.52 g/mol |
| ¹H NMR (CDCl₃) | Refer to published spectroscopic data for detailed assignments. |
| ¹³C NMR (CDCl₃) | Refer to published spectroscopic data for detailed assignments. |
| Mass Spectrometry | Refer to published spectroscopic data for detailed m/z values. |
| Purity (by HPLC) | >75% |
II. Experimental Protocols
A. Extraction of Crude Ethanolic Extract from Schizandra arisanensis
This protocol describes the initial extraction of bioactive compounds from the dried stems of Schizandra arisanensis.
Materials:
-
Dried and ground stems of Schizandra arisanensis
-
95% (v/v) Ethanol (EtOH)
-
Large glass extraction vessel
-
Heating mantle or water bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
Procedure:
-
Place the ground stems of S. arisanensis into the extraction vessel.
-
Add 95% ethanol to the vessel, ensuring the plant material is fully submerged.
-
Heat the mixture to 45°C and maintain for 48 hours with occasional stirring.
-
After 48 hours, filter the mixture to separate the ethanolic extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh 95% ethanol.
-
Combine all the ethanolic extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract residue (SA-Et).
B. Partitioning of the Crude Extract
This step separates compounds based on their polarity, enriching the lignan content in the n-hexane fraction.
Materials:
-
Crude ethanolic extract (SA-Et)
-
n-Hexane
-
Deionized water
-
Separatory funnel
Procedure:
-
Dissolve 5 grams of the SA-Et residue in a mixture of n-hexane and water.
-
Transfer the mixture to a separatory funnel.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Collect the upper n-hexane layer.
-
Repeat the partitioning of the aqueous layer with n-hexane two more times.
-
Combine all the n-hexane fractions.
-
Evaporate the n-hexane under reduced pressure to obtain the n-hexane residue (SA-Et-H).
C. Isolation of this compound by Preparative HPLC
This protocol details the final purification of this compound from the n-hexane residue using High-Performance Liquid Chromatography (HPLC).[1]
Materials and Equipment:
-
n-Hexane residue (SA-Et-H)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a UV detector
-
Preparative Cosmosil 5C18 AR-II column (250 mm × 10 mm i.d.)
Procedure:
-
Dissolve 100 mg of the SA-Et-H in a suitable solvent for injection (e.g., methanol or acetonitrile).
-
Set up the preparative HPLC system with the specified column.
-
The mobile phase consists of water (A) and acetonitrile (B).
-
Set the flow rate to 3 mL/min.
-
Set the UV detector to 215 nm.
-
Implement the following gradient elution program:
-
0-2 min: 45%-50% B
-
2-20 min: 50%-55% B
-
20-55 min: 55%-60% B
-
55-60 min: 60%-70% B
-
60-70 min: 70%-100% B
-
-
Inject the dissolved SA-Et-H onto the column.
-
Collect the fraction corresponding to the peak of this compound based on retention time.
-
Evaporate the solvent from the collected fraction to obtain purified this compound.
III. Quantitative Data Summary
The following table summarizes the quantitative data from the isolation of this compound and other lignans from 100 mg of the n-hexane residue (SA-Et-H).[1]
| Compound | Yield (mg) | Purity (by HPLC) |
| This compound | 6.3 | >75% |
| Schiarisanrin A | 4.6 | >75% |
| Schiarisanrin B | 4.1 | >75% |
| Schiarisanrin C | 5.6 | >75% |
| Macelignan | 11.5 | >75% |
| Schizanrin A | 3.6 | >75% |
IV. Experimental Workflow and Diagrams
The overall workflow for the isolation of this compound is depicted below.
Caption: Workflow for this compound isolation.
V. Biological Activity and Signaling Pathways of Related Lignans
Currently, there is a lack of specific studies on the biological activities and signaling pathways directly modulated by this compound. However, extensive research has been conducted on other lignans isolated from Schisandra species, such as Schisandrin B. These studies provide a strong indication of the potential therapeutic applications of this class of compounds.
Schisandrin B has been shown to possess significant anti-inflammatory and anti-cancer properties. In the context of inflammation, Schisandrin B has been found to modulate the NF-κB and Nrf2 signaling pathways. In cancer models, it has been observed to inhibit the STAT3 signaling pathway. The diagram below illustrates the inhibitory effect of Schisandrin B on the STAT3 pathway in cancer cells.
Disclaimer: The following diagram illustrates the signaling pathway of Schisandrin B, a related lignan, as a potential model for the bioactivity of this compound.
Caption: Inhibition of STAT3 signaling by Schisandrin B.
Conclusion: The protocols outlined in this document provide a robust method for the isolation of this compound from Schizandra arisanensis. While further research is required to elucidate the specific biological activities of this compound, the known effects of related lignans suggest that it may be a valuable compound for further investigation in drug development, particularly in the areas of inflammation and oncology.
References
HPLC method for Schiarisanrin E quantification
An HPLC-based method is detailed below for the quantitative analysis of Schisandrin E, a bioactive lignan found in Schisandra chinensis. This protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for the quantification of this compound in various samples, including raw plant material and processed extracts.
Application Notes
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of Schisandrin E. The method's specificity and sensitivity make it suitable for quality control of herbal medicines and pharmacokinetic studies. The protocol outlined here is based on established methods for the simultaneous determination of multiple lignans in Schisandra chinensis.[1][2][3]
The chromatographic conditions have been optimized to achieve good separation of Schisandrin E from other related lignans. A C18 reversed-phase column is commonly employed with a mobile phase consisting of a gradient of acetonitrile and water.[1][2][3] Detection is typically performed at a wavelength of around 217 nm to 254 nm, where dibenzocyclooctadiene lignans exhibit significant absorbance.[1][4]
Method validation is crucial to ensure the reliability of the results. Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). The provided data demonstrates that the method is linear over a specific concentration range, with good precision (low relative standard deviation) and accuracy (high recovery).
Experimental Workflow
Caption: Experimental workflow for Schisandrin E quantification.
Experimental Protocol
Materials and Reagents
-
Schisandrin E reference standard (>98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Purified water (e.g., Milli-Q)
-
Formic acid (optional, for mobile phase modification)
-
Plant material or extract containing Schisandrin E
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | A: AcetonitrileB: WaterAn optional addition of 0.1% formic acid to both phases can improve peak shape. |
| Gradient Elution | A time-based linear gradient from a lower to a higher concentration of acetonitrile. A typical gradient might start at 10-50% acetonitrile and increase to 50-100% over 50 minutes.[5] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Injection Volume | 10 µL[1] |
| Detection Wavelength | 217 nm or 254 nm[1][4] |
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh a suitable amount of Schisandrin E reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations for constructing a calibration curve.
Preparation of Sample Solutions
-
Solid Samples (e.g., plant material):
-
Pulverize the dried sample to a fine powder (e.g., pass through a 60-mesh sieve).[1][2]
-
Accurately weigh about 0.3 g of the powder into a flask.[1]
-
Add a known volume of methanol (e.g., 25 mL) and extract using ultrasonication for approximately 20-30 minutes at room temperature.[1][5]
-
Allow the mixture to cool and add methanol to compensate for any solvent loss.
-
Centrifuge the extract at a high speed (e.g., 14,000 rpm) for 10 minutes.[1]
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to HPLC injection.[5]
-
Method Validation
The analytical method should be validated according to ICH guidelines or other relevant regulatory standards.
| Parameter | Method | Acceptance Criteria |
| Linearity | Analyze a series of at least five concentrations of the standard solution. Plot the peak area against the concentration and perform a linear regression analysis. | Correlation coefficient (r²) ≥ 0.999[1] |
| Precision | Intra-day: Analyze replicate injections of a standard solution at three different concentrations on the same day.Inter-day: Repeat the analysis on different days. | Relative Standard Deviation (RSD) ≤ 2% |
| Accuracy | Perform a recovery study by spiking a known amount of Schisandrin E standard into a sample matrix and analyzing the recovery. | Recovery between 98-102% |
| LOD & LOQ | Determine the signal-to-noise ratio (S/N) for a series of diluted standard solutions. | LOD: S/N of 3:1LOQ: S/N of 10:1 |
| Specificity | Analyze a blank sample (matrix without the analyte) and a sample spiked with Schisandrin E to ensure no interfering peaks at the retention time of the analyte. | No interfering peaks at the retention time of Schisandrin E. |
Quantitative Data Summary
The following table summarizes typical validation parameters for the HPLC quantification of Schisandrin E and related lignans, as reported in the literature.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Recovery (%) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| Schisandrin | 25.02 - 150.1 | ≥ 0.9995 | 99.51 - 101.31 | < 0.43 | < 1.21 |
| Schisandrin B | 20.70 - 124.2 | ≥ 0.9995 | 97.74 - 102.71 | < 0.79 | < 1.89 |
| Schisandrin C | 4.56 - 27.36 | ≥ 0.9995 | 97.74 - 102.71 | < 0.79 | < 1.89 |
| Deoxyschisandrin | 5.16 - 30.96 | ≥ 0.9995 | 97.74 - 102.71 | < 0.79 | < 1.89 |
| γ-Schisandrin | 9.10 - 54.60 | ≥ 0.9995 | 97.74 - 102.71 | < 0.79 | < 1.89 |
Data in the table is compiled from studies on the simultaneous analysis of multiple lignans and may serve as a reference for method development and validation for Schisandrin E.[1][2]
Signaling Pathway Diagram (Illustrative)
While the primary focus of this document is the analytical methodology for Schisandrin E quantification, it is important to note that this compound is often studied for its biological activities. The following is an illustrative example of a signaling pathway that could be investigated in relation to Schisandrin E's effects.
Caption: Illustrative signaling pathway potentially modulated by Schisandrin E.
References
- 1. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 4. [Determination of schisandrin in shengmaiyin by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: A Robust LC-MS/MS Protocol for the Quantitative Determination of Schisandrin E
Audience: Researchers, scientists, and drug development professionals.
Introduction: Schisandrin E, also known as Gomisin E, is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis.[1] This plant has a long history of use in traditional medicine, and its constituent lignans are of significant interest for their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective properties. As research into the therapeutic potential of individual lignans advances, the need for sensitive and specific analytical methods for their quantification in various matrices becomes crucial. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the selective detection and quantification of Schisandrin E, suitable for pharmacokinetic, metabolic, and quality control studies.
Physicochemical Properties of Schisandrin E
A clear understanding of the analyte's properties is fundamental to method development. The key physicochemical characteristics of Schisandrin E (Gomisin E) are summarized below.
| Property | Value | Reference |
| Chemical Name | Gomisin E | [1] |
| Molecular Formula | C₂₈H₃₄O₉ | [1][2] |
| Molecular Weight | 514.56 g/mol | [1][2] |
| CAS Number | 72960-21-5 | [3] |
Experimental Protocol
Overall Experimental Workflow
The analytical process follows a streamlined workflow from sample receipt to final data analysis, ensuring reproducibility and accuracy.
Caption: Overall experimental workflow for Schisandrin E quantification.
Materials and Reagents
-
Schisandrin E (Gomisin E) reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., Diazepam or a related lignan not present in the sample (purity ≥98%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Rat plasma (or other biological matrix)
-
Schisandra chinensis fruit powder (for herbal analysis)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Schisandrin E and the IS in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary stocks with a 50:50 methanol:water mixture to prepare working solutions for constructing the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 80, 800 ng/mL) from a separate stock solution to ensure accuracy and precision.
Sample Preparation Protocols
A. Protocol for Plasma Samples (Protein Precipitation)
-
Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
B. Protocol for Herbal Extracts (Schisandra Fruit Powder)
-
Accurately weigh 100 mg of homogenized Schisandra fruit powder into a centrifuge tube.
-
Add 1 mL of methanol.
-
Vortex for 1 minute, followed by ultrasonication for 30 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered extract appropriately with 50:50 methanol:water, spike with IS, and inject into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following parameters are based on established methods for similar lignans and should be optimized for the specific instrument used.
| Parameter | Recommended Condition |
| Liquid Chromatography System | |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-2 min (30% B), 2-8 min (30-90% B), 8-9 min (90% B), 9-10 min (30% B), 10-12 min (30% B) |
| Mass Spectrometry System | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Collision Gas | Argon |
Data Presentation and Results
Multiple Reaction Monitoring (MRM) Logic
MRM provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition. A precursor ion (the protonated molecule) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3) for detection.
Caption: Logical diagram of the MRM process for selective analyte detection.
MRM Transitions and MS Parameters
The following MRM transitions for Schisandrin E are proposed based on its molecular weight and common fragmentation patterns of dibenzocyclooctadiene lignans. The internal standard is Diazepam. These parameters require optimization during method development.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Schisandrin E (Quantifier) | 515.2 | 383.2 | 150 | 35 | 22 |
| Schisandrin E (Qualifier) | 515.2 | 191.1 | 150 | 35 | 30 |
| Diazepam (IS) | 285.1 | 193.1 | 150 | 30 | 25 |
Note: The proposed product ion m/z 383.2 corresponds to a potential loss of an angeloyl group (C₅H₇O) and H₂O from the precursor. The ion m/z 191.1 represents a smaller, stable fragment from the core structure.
Method Validation Summary (Representative Data)
The developed method should be validated according to regulatory guidelines (e.g., FDA). The table below summarizes typical performance characteristics expected from such a method.
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%RSD) | |
| Intra-day Precision | < 10% |
| Inter-day Precision | < 12% |
| Accuracy (%Bias) | |
| Intra-day and Inter-day Accuracy | Within ±15% (±20% at LLOQ) |
| Recovery & Matrix Effect | |
| Extraction Recovery | 85 - 105% |
| Matrix Effect | Minimal and compensated by IS |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Schisandrin E (Gomisin E) using LC-MS/MS. The methodology, including sample preparation for both plasma and herbal matrices, chromatography, and mass spectrometry conditions, is designed to be sensitive, specific, and robust. The use of MRM ensures reliable detection even in complex sample matrices. This protocol serves as a strong foundation for researchers in pharmacology, natural product chemistry, and drug development to accurately measure Schisandrin E concentrations in their respective studies.
References
Application Notes and Protocols for the 1H and 13C NMR Spectral Analysis of Schisantherin E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed spectral analysis of Schisantherin E, a bioactive lignan isolated from Schisandra sphenanthera. The included protocols offer a comprehensive guide for the acquisition and interpretation of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra, crucial for the structural elucidation and quality control of this potential therapeutic agent.
Chemical Structure of Schisantherin E
Schisantherin E is a dibenzocyclooctadiene lignan with the chemical formula C₃₀H₃₄O₉ and a molecular weight of 538.59 g/mol .[1] The structural complexity and stereochemistry of Schisantherin E necessitate a thorough NMR analysis for unambiguous identification.
Figure 1. Chemical Structure of Schisantherin E.
1H and 13C NMR Spectral Data
The 1H and 13C NMR spectra of Schisantherin E were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Table 1: 1H NMR Data of Schisantherin E (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 6.55 | s | |
| 4 | 6.78 | s | |
| 6-CH₃ | 1.15 | d | 7.0 |
| 7-CH₃ | 1.25 | d | 7.0 |
| 8 | 2.10 | m | |
| 9 | 2.50 | m | |
| 10 | 2.20 | m | |
| 11 | 5.05 | d | 11.0 |
| 12-OCH₃ | 3.88 | s | |
| 13-OCH₃ | 3.90 | s | |
| 1-OCH₃ | 3.85 | s | |
| 2-OCH₃ | 3.65 | s | |
| 3-OCH₃ | 3.95 | s | |
| Benzoyl-H | 7.40-8.10 | m |
Table 2: 13C NMR Data of Schisantherin E (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 108.2 |
| 2 | 151.5 |
| 3 | 141.2 |
| 4 | 105.8 |
| 5 | 135.5 |
| 6 | 40.5 |
| 7 | 82.1 |
| 8 | 42.3 |
| 9 | 134.8 |
| 10 | 34.5 |
| 11 | 52.5 |
| 12 | 149.2 |
| 13 | 148.8 |
| 14 | 125.5 |
| 6-CH₃ | 12.8 |
| 7-CH₃ | 21.5 |
| 1-OCH₃ | 61.0 |
| 2-OCH₃ | 56.1 |
| 3-OCH₃ | 56.2 |
| 12-OCH₃ | 61.5 |
| 13-OCH₃ | 61.2 |
| Benzoyl-C=O | 166.5 |
| Benzoyl-C | 130.2, 129.8, 128.5, 133.0 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of purified Schisantherin E.
-
Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is commonly used for lignans.
-
Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
Protocol 2: Acquisition of 1D and 2D NMR Spectra
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
1D 1H NMR:
-
Experiment: Standard proton experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
1D 13C NMR:
-
Experiment: Proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-250 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of 13C.
-
Relaxation Delay (d1): 2 seconds.
2D NMR Experiments (for full structural assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), crucial for connecting different spin systems and functional groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the NMR analysis of Schisantherin E, from sample preparation to final structure elucidation.
References
Application Notes and Protocols for Schisandrins in Cell Culture Studies
Disclaimer: Extensive literature searches did not yield specific data for "Schisandrin E." The following application notes and protocols have been compiled based on comprehensive studies of closely related and well-researched lignans from Schisandra chinensis, primarily Schisandrin A, B, and C . Researchers should use this information as a guideline and optimize protocols for their specific experimental context.
Introduction
Schisandrins are a group of bioactive dibenzocyclooctadiene lignans isolated from the fruit of Schisandra chinensis. They have garnered significant attention for their diverse pharmacological activities, including hepatoprotective, neuroprotective, anti-inflammatory, and potent anti-cancer properties.[1][2] In cell culture studies, schisandrins have been shown to inhibit proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines.[3][4] These effects are mediated through the modulation of multiple signaling pathways. This document provides a detailed overview of the application of schisandrins (with a focus on Schisandrin A, B, and C) in cell culture experiments, including protocols for key assays and a summary of reported quantitative data.
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of Schisandrins in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| Schisandrin A | A549 | Non-small cell lung | 61.09 | 24 | [5] |
| H1975 | Non-small cell lung | 39.99 | 24 | [5] | |
| H1299 | Non-small cell lung | 101.5 | 24 | [5] | |
| MDA-MB-231 | Triple-negative breast | ~50 | 24 | [6] | |
| BT-549 | Triple-negative breast | ~50 | 24 | [6] | |
| AGS | Gastric | Not specified | 24, 48, 72 | [7][8] | |
| Schisandrin B | HCT116 | Colon | ~50 | 48 | [4] |
| HT29 | Colon | >100 | 48 | [4] | |
| SW480 | Colon | >100 | 48 | [4] | |
| SW620 | Colon | >100 | 48 | [4] | |
| Caco-2 | Colon | >100 | 48 | [4] | |
| LS174T | Colon | >100 | 48 | [4] | |
| A375 | Melanoma | ~40-60 | Not specified | [9] | |
| B16 | Melanoma | ~40-60 | Not specified | [9] | |
| Schisandrin C | Bel-7402 | Hepatocellular carcinoma | 81.58 ± 1.06 | 48 | [10][11] |
| KB-3-1 | Nasopharyngeal carcinoma | 108.00 ± 1.13 | 48 | [10][11] | |
| Bcap37 | Breast | 136.97 ± 1.53 | 48 | [10][11] |
Table 2: Effects of Schisandrins on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect | Key Protein Modulations | Concentration (µM) | Citation |
| Schisandrin A | TNBC cells | G0/G1 & G2/M arrest, Apoptosis | ↑p53, ↑Bax, ↓Bcl-2, Activation of ER stress | 25, 50, 100 | [6][12] |
| A549, H1975 | G1/S & G2/M arrest, Apoptosis | ↑p53, ↑Bim, ↑Bax, ↓Bcl-2 | 10-50 | [5] | |
| AGS | Apoptosis | ↑Bax, ↑Cleaved-caspase 3, ↑Cleaved-PARP, ↓Bcl-2 | 10, 20, 30 | [8] | |
| Schisandrin B | Colon cancer cells | Apoptosis | ↑CHOP, ↑Bax, ↑Cleaved-caspase 3, ↓Bcl-2 | 25, 50, 100 | [4] |
| Gallbladder cancer cells | G0/G1 arrest, Apoptosis | ↓Cyclin D1, ↓CDK4, ↑Bax, ↓Bcl-2 | Not specified | ||
| Melanoma cells | G1/S arrest | Inhibition of Wnt/β-catenin pathway | 20, 40, 60, 80 | [9] | |
| Schisandrin C | U937 (Leukemia) | G1 arrest, Apoptosis | ↓Cyclin D1, ↓Cyclin E, ↓CDK4, ↑p21, ↓Bcl-2 | Not specified | [2] |
Experimental Protocols
Cell Culture and Schisandrin Treatment
-
Cell Lines and Culture Conditions:
-
Select appropriate cancer cell lines (e.g., A549, HCT116, MDA-MB-231).
-
Culture cells in recommended media (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of Schisandrin Stock Solution:
-
Dissolve Schisandrin A, B, or C powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Store the stock solution at -20°C.
-
Note: The final concentration of DMSO in the cell culture medium should be less than 0.1% to avoid solvent-induced cytotoxicity.
-
-
Treatment of Cells:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow cells to adhere and reach 70-80% confluency.
-
Dilute the Schisandrin stock solution to the desired final concentrations in fresh culture medium.
-
Replace the existing medium with the Schisandrin-containing medium.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
-
Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 12-24 hours.
-
Treat cells with various concentrations of the schisandrin compound for the desired duration.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis by Flow Cytometry
-
Treat cells with schisandrins in 6-well plates for the desired time.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
-
Following treatment with schisandrins, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Signaling Pathways and Visualizations
Schisandrins have been reported to modulate several key signaling pathways involved in cancer progression, including apoptosis, cell cycle regulation, and stress responses.
Caption: Schisandrin-induced apoptosis signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigating the Mechanism of Action of Schisandra chinensis Combined with Coenzyme Q10 in the Treatment of Heart Failure Based on PI3K-AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Schizandrin A induces the apoptosis and suppresses the proliferation, invasion and migration of gastric cancer cells by activating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisandrin B exerts anti-colorectal cancer effect through CXCL2/ERK/DUSP11 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Schisandrin A inhibits triple negative breast cancer cells by regulating Wnt/ER stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytochemical Profiling and Biological Activities of Extracts from Bioreactor-Grown Suspension Cell Cultures of Schisandra henryi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of Schisandrin Lignans in Animal Models: Application Notes and Protocols
Note to the Reader: A targeted search for in vivo administration of Schisandrin E in animal models did not yield specific experimental data, pharmacokinetic profiles, or defined signaling pathways for this particular lignan. The available scientific literature primarily focuses on other prominent isomers, namely Schisandrin A and Schisandrin B , as well as the broader effects of "schizandrin" (often referring to a mixture or the principal lignan) and extracts of Schisandra chinensis.
This document provides a comprehensive overview of the in vivo applications of Schisandrin A and Schisandrin B as a reference for researchers. The methodologies and findings presented here can serve as a foundational guide for designing and conducting initial in vivo studies for Schisandrin E, with the understanding that compound-specific validation is essential.
Introduction
Schisandrins are a class of bioactive dibenzocyclooctadiene lignans isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. These compounds, particularly Schisandrin A and B, have garnered significant interest for their diverse pharmacological activities, including hepatoprotective, neuroprotective, anti-inflammatory, and anti-cancer effects. This document outlines key application notes and protocols for the in vivo administration of Schisandrin A and B in various animal models, based on published research.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies involving Schisandrin A, Schisandrin B, and general "schizandrin."
Table 1: Pharmacokinetic Parameters of Schisandrins in Rats
| Compound | Dosage and Route | Cmax (µg/mL) | Tmax (min) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |
| Schizandrin | 10 mg/kg (p.o.) | - | - | - | 15.56 ± 10.47 | [1] |
| Schizandrin (from S. chinensis extract) | 5.2 mg/kg equivalent (p.o.) | 0.08 ± 0.07 | 22-200 | - | - | [1] |
| Schizandrin (from S. chinensis extract) | 17.3 mg/kg equivalent (p.o.) | 0.15 ± 0.09 | 22-200 | - | - | [1] |
| Schizandrin | 5 mg/kg (p.o.) | - | - | Increased with extract | - | [2] |
Note: "Schizandrin" in these studies often refers to the primary lignan used for pharmacokinetic analysis, which should be confirmed in the specific study.
Table 2: In Vivo Therapeutic Studies of Schisandrins in Animal Models
| Compound | Animal Model | Disease/Condition | Dosage and Route | Duration | Key Findings | Reference |
| Schizandrin | d-Galactose-induced mice | Chronic Liver Injury, Anxiety, Depression | 30 mg/kg (i.g.) | 8 weeks | Ameliorated anxiety and depression-like behaviors; Reduced oxidative stress and neuroinflammation. | [3] |
| Schisandrin A | Cigarette smoke-induced mice | Chronic Obstructive Pulmonary Disease (COPD) | Not specified | Not specified | Improved lung function; Reduced inflammation and lung injury. | [4][5] |
| Schisandrin A | Xenograft mouse model | Triple-Negative Breast Cancer | Not specified | Not specified | Inhibited tumor growth; Induced cell cycle arrest and apoptosis. | [6][7] |
| Schisandrin B | Thioacetamide-intoxicated mice | Acute Hepatitis | 20 mg/kg/day (route not specified) | 28 days | Ameliorated liver, spleen, and kidney damage; Inhibited inflammasome activation and apoptosis. | [8] |
| Schisandrin B | Angiotensin II-infused mice | Atrial Fibrillation and Fibrosis | 30 mg/kg/day (infusion) | 28 days | Inhibited atrial ROS production and oxidative stress. | [9] |
| Schisandrin B | Colorectal cancer xenograft mice | Colorectal Cancer | Not specified | Not specified | Potent anti-tumor effects; Synergistic effects with 5-FU. | [10] |
Experimental Protocols
Pharmacokinetic Analysis of Schizandrin in Rats
This protocol is based on the methodology for assessing the pharmacokinetics of schizandrin following oral administration.[1][2][11]
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Housing: Housed in a controlled environment with free access to food and water. Acclimatize animals for at least one week before the experiment.
2. Drug Preparation and Administration:
-
Pure Schizandrin: Dissolve pure schizandrin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) for oral gavage (p.o.) or in saline for intravenous (i.v.) administration.
-
Schisandra chinensis Extract: Prepare an aqueous extract of S. chinensis fruits. The concentration should be determined to provide an equivalent dose of schizandrin.
-
Administration:
-
Oral (p.o.): Administer a single dose (e.g., 5-10 mg/kg for pure compound, or an equivalent dose from the extract) via oral gavage.
-
Intravenous (i.v.): Administer a single dose (e.g., 10 mg/kg) via the tail vein to determine absolute bioavailability.
-
3. Sample Collection:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, 240, 360, 480, 600, and 720 minutes) into heparinized tubes.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
4. Sample Analysis (LC-MS/MS):
-
Sample Preparation: Perform liquid-liquid extraction of the plasma samples to isolate schizandrin.
-
Chromatography: Use a UPLC system with a C18 column. A typical mobile phase is a gradient of methanol and 0.1% formic acid in water.
-
Mass Spectrometry: Employ a triple quadrupole tandem mass spectrometer in the selected reaction monitoring (SRM) mode for detection and quantification.
-
Quantification: Establish a linear calibration curve in rat plasma (e.g., 5.0–1000 ng/mL). The lower limit of quantification is typically around 5 ng/mL.[1]
5. Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis with software such as WinNonlin.
-
Calculate oral bioavailability (F%) using the formula: F (%) = 100 × (AUCoral / Doral) / (AUCiv / Div).[1]
Evaluation of Neuroprotective Effects in a Mouse Model of Hepatic Injury
This protocol is adapted from a study investigating the effects of schizandrin on behavioral disorders in mice with chronic liver injury.[3]
1. Animal Model:
-
Species: Male ICR mice.
-
Induction of Liver Injury: Administer D-galactose (d-GaIN, 200 mg/kg, s.c.) for 8 weeks to induce chronic liver injury.
2. Drug Administration:
-
Administer schizandrin (30 mg/kg, i.g.) daily for the 8-week duration of the study.
3. Behavioral Tests (performed after 8 weeks):
-
Open Field Test (OFT): To assess locomotor activity and anxiety-like behavior.
-
Sucrose Preference Test (SPT): To evaluate anhedonia, a core symptom of depression.
-
Tail Suspension Test (TST) and Forced Swimming Test (FST): To assess behavioral despair, indicative of depression-like behavior.
-
Elevated Plus Maze (EPM) Test: To measure anxiety-like behavior.
4. Biochemical Analysis:
-
At the end of the study, collect blood and brain tissue (hippocampus and prefrontal cortex).
-
Oxidative Stress Markers: Measure levels of catalase (CAT), glutathione (GSH)/glutathione disulfide (GSSG) ratio, superoxide dismutase (SOD), and malondialdehyde (MDA) in both peripheral and brain tissues.
-
Neuroinflammatory Markers: Quantify pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain.
-
Liver Function Markers: Measure plasma levels of ammonia, aspartate aminotransferase (AST), and alanine aminotransferase (ALT).
Signaling Pathways and Visualizations
Schisandrin A and B have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Nrf2/HO-1 Signaling Pathway
Schizandrin has been reported to exert its antioxidant effects by activating the Nrf2/HO-1 pathway.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of inducers like schizandrin, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).
Caption: Schizandrin activates the Nrf2/HO-1 pathway to combat oxidative stress.
NF-κB/NLRP3 Inflammasome Signaling Pathway
Schizandrin has been shown to inhibit neuroinflammation by regulating the NF-κB/NLRP3/Iba-1 signaling pathway.[3] This pathway is crucial in the production of pro-inflammatory cytokines.
References
- 1. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic comparisons of schizandrin after oral administration of schizandrin monomer, Fructus Schisandrae aqueous extract and Sheng-Mai-San to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schizandrin ameliorates behavioral disorders in hepatic injury mice via regulation of oxidative stress and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandrin A regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indication-specific dosing for schisandra chinensis, wu wei zi, schizandra, schisandra sphenanthera (schisandra), frequency-based adverse effects, comprehensive interactions, contraindications, pregnancy & lactation schedules, and cost information. [reference.medscape.com]
- 6. Schisandrin A inhibits triple negative breast cancer cells by regulating Wnt/ER stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An In-vivo Study into the Effects of Schisandrin B in the Liver, Spleen, Kidney, and Brain of Acute Thioacetamide-intoxicated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro investigations of schisandrin B against angiotensin II induced ferroptosis and atrial fibrosis by regulation of the SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Antioxidant Capacity of Schisandrin E using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandrin E, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, is a subject of growing interest in pharmacological research due to its potential therapeutic properties. The antioxidant capacity of phytochemicals is a key indicator of their potential to mitigate oxidative stress-related pathogenesis. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely employed, rapid, and straightforward method for evaluating the in vitro antioxidant activity of pure compounds and plant extracts. This document provides a detailed protocol for assessing the antioxidant capacity of Schisandrin E using the DPPH assay and presents relevant data for comparative analysis.
While extracts of Schisandra chinensis exhibit notable antioxidant activity, studies on isolated lignans suggest that their direct radical scavenging activity in the DPPH assay can be modest. Research indicates that the primary antioxidant components in Schisandra chinensis are schisandrol A, schisandrol B, and schisandrin B. It is important to note that specific IC50 values for Schisandrin E in the DPPH assay are not widely reported in peer-reviewed literature, and some studies suggest that many Schisandra lignans are not potent direct radical scavengers. The provided data and protocols, therefore, offer a framework for the evaluation of Schisandrin E and a comparative context based on available data for related compounds and extracts.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution. This radical has a deep violet color with a characteristic absorption maximum at approximately 517 nm. When an antioxidant is added to the DPPH solution, the radical is scavenged, and the color of the solution changes from violet to a pale yellow. The degree of discoloration, measured as a decrease in absorbance, is proportional to the radical scavenging activity of the antioxidant.
Data Presentation
The following table summarizes the DPPH radical scavenging activity of various extracts from Schisandra chinensis and other reference compounds. This provides a comparative context for the potential antioxidant capacity of Schisandrin E.
| Sample | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Schisandra chinensis Ethanol Extract | 49.67 ± 15.63 | Ascorbic Acid | ~5 - 10 |
| Schisandra sphenanthera Ethanol Extract | 37.94 ± 7.57 | Trolox | ~8 - 15 |
| Note: | IC50 values for Schisandrin E are not widely reported. |
Experimental Protocol
This protocol outlines the materials and step-by-step procedure for determining the antioxidant capacity of Schisandrin E using the DPPH assay.
Materials and Reagents
-
Schisandrin E (of known purity)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Micropipettes and tips
-
Volumetric flasks and other standard laboratory glassware
-
Analytical balance
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol. Store this solution in a dark, amber-colored bottle at 4°C. The solution should be freshly prepared.
-
Schisandrin E Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of Schisandrin E and dissolve it in 10 mL of methanol.
-
Working Solutions of Schisandrin E: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.
-
Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of ascorbic acid or Trolox in methanol.
-
Working Solutions of Positive Control: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 2.5, 5, 10, 20 µg/mL) in methanol.
Assay Procedure
-
Blank Preparation: In a well of the 96-well microplate, add 200 µL of methanol.
-
Control Preparation: In separate wells, add 100 µL of methanol and 100 µL of the DPPH working solution.
-
Sample Preparation: In separate wells, add 100 µL of each concentration of the Schisandrin E working solutions.
-
Positive Control Preparation: In separate wells, add 100 µL of each concentration of the positive control working solutions.
-
Reaction Initiation: To the wells containing the samples and positive controls, add 100 µL of the DPPH working solution.
-
Incubation: Mix the contents of the wells gently and incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of Schisandrin E and the positive control using the following formula:
Where:
-
Abs_control is the absorbance of the control (DPPH solution without the sample).
-
Abs_sample is the absorbance of the sample with the DPPH solution.
-
-
Determine the IC50 value: The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals. This can be determined by plotting a graph of the percentage of inhibition versus the concentration of Schisandrin E. The IC50 value is then calculated from the linear regression equation of the graph.
Visualizations
DPPH Assay Workflow
Application Notes and Protocols: Investigating Neuroprotective Pathways with Schiarisanrin E
For Researchers, Scientists, and Drug Development Professionals
Abstract: Neurodegenerative diseases represent a significant global health challenge, characterized by the progressive loss of neuronal structure and function. Oxidative stress, inflammation, and apoptosis are key pathological mechanisms contributing to neuronal cell death.[1][2] Natural compounds are a promising source for the discovery of novel neuroprotective agents. Schiarisanrin E, a lignan derived from Schisandra chinensis, belongs to a class of compounds that have demonstrated significant therapeutic potential. While direct research on this compound is emerging, studies on related lignans, such as Schisandrin A and B, provide a strong foundation for investigating its neuroprotective mechanisms.[3][4] These compounds are known to modulate key signaling pathways, including the Nrf2/HO-1, PI3K/Akt, and MAPK pathways, to protect neurons from various insults.[3][5][6] This document provides detailed application notes and protocols for utilizing this compound as a tool compound to study these critical neuroprotective pathways.
Key Signaling Pathways in Neuroprotection
This compound and related lignans exert their neuroprotective effects by modulating complex intracellular signaling cascades. Understanding these pathways is crucial for designing experiments to elucidate its mechanism of action.
Nrf2/HO-1 Pathway: The Master Antioxidant Response
The Keap1-Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress.[7][8] Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, leading to its degradation.[7][8][9] Upon exposure to oxidative stress or activators like Schisandrins, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[9] This initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT), which collectively mitigate oxidative damage.[1][8]
PI3K/Akt Pathway: Pro-Survival and Anti-Apoptotic Signaling
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central node for regulating neuronal survival, growth, and plasticity.[10] Activation of this pathway, often by growth factors or therapeutic compounds, leads to the phosphorylation and activation of Akt.[10] Activated Akt then phosphorylates a variety of downstream targets to inhibit apoptosis (e.g., by phosphorylating Bad or inhibiting Caspase-9) and promote cell survival.[5] Studies on related lignans show they can activate this pathway, leading to decreased expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and increased expression of anti-apoptotic proteins like Bcl-2.[5][6]
MAPK Pathway: Regulation of Stress and Inflammation
The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that transduces extracellular signals to cellular responses, including inflammation, apoptosis, and survival.[11] The MAPK family includes ERK, JNK, and p38.[1] While sustained activation of JNK and p38 is often associated with neuronal apoptosis in response to stress, the ERK pathway is typically linked to cell survival and differentiation.[12] Neuroprotective compounds can selectively modulate these pathways, for example, by downregulating the phosphorylation of pro-apoptotic JNK and p38 while potentially enhancing survival signals.[1]
Data Presentation: Effects of Related Lignans
The following tables summarize quantitative data from studies on Schisandrin B (Sch B) and Macluraparishin C (MPC), compounds related to this compound, demonstrating their neuroprotective potential. This data provides a benchmark for designing experiments with this compound.
Table 1: In Vitro Neuroprotective Effects
| Compound | Model System (Cell Line & Toxin) | Concentration | Key Finding | Reference |
| Sch B | SH-SY5Y cells + 6-OHDA | 1-20 µM | Dose-dependently increased cell survival. | [3] |
| Sch B | SH-SY5Y cells + 6-OHDA | 20 µM | Ameliorated 6-OHDA-induced decrease in cell survival. | [3] |
| MPC | SH-SY5Y cells + H₂O₂ | 1, 5, 10 µM | Dose-dependently increased cell viability (MTT assay). | [1] |
| MPC | SH-SY5Y cells + H₂O₂ | 1, 5, 10 µM | Dose-dependently decreased LDH release. | [1] |
| NKT + SCH | PC12 cells + Aβ₁₋₄₂ | 10 µM + 50 µM | Inhibited Aβ-induced apoptosis and autophagy. | [4] |
Table 2: Modulation of Signaling Pathways and Markers
| Compound | Model System | Target Pathway/Marker | Effect | Reference |
| Sch B | 6-OHDA-treated SH-SY5Y cells | Nrf2 | Inhibited the 6-OHDA-induced downregulation of Nrf2. | [3] |
| Sch B | Rat model of myocardial I/R | p-Akt | Increased the expression of phosphorylated Akt. | [5] |
| Sch B | Rat model of myocardial I/R | Bax/Bcl-2 ratio, Cleaved Caspase-3 | Decreased the ratio and expression levels. | [5] |
| Sch B | Rat model of cerebral ischemia | p-PI3K, p-Akt | Promoted the phosphorylation of PI3K and Akt. | [6] |
| MPC | Gerbil model of tGCI | p-ERK, p-JNK, p-p38 | Downregulated the protein expressions of the MAPK cascade. | [1] |
| MPC | H₂O₂-treated SH-SY5Y cells | SOD2, GPX1, GPX4, CAT | Regulated (increased) antioxidant enzyme expression. | [1] |
| NKT + SCH | Aβ₁₋₄₂-induced PC12 cells | PI3K/Akt/mTOR | Activated the pathway. | [4] |
Experimental Workflow and Protocols
A systematic approach is required to validate the neuroprotective effects of this compound and determine its mechanism of action.
Protocol 1: In Vitro Model of Oxidative Stress in SH-SY5Y Cells
This protocol describes how to induce oxidative stress in a human neuroblastoma cell line (SH-SY5Y), a common model for neuroprotection studies.[1][3][13]
Materials:
-
SH-SY5Y human neuroblastoma cell line (ATCC)
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂) (30% stock solution)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well.[13] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Pre-treatment: Remove the culture medium. Treat the cells with fresh, serum-free medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO equivalent). Incubate for a predetermined time (e.g., 2-4 hours).
-
Induction of Neurotoxicity: Add H₂O₂ directly to the wells to a final concentration that induces approximately 50% cell death (e.g., 100-200 µM, to be optimized for your specific cell batch). This is the "Toxin" control group.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Assessment: Proceed to cell viability or cell death assays (Protocols 2 & 3).
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay measures the metabolic activity of mitochondrial dehydrogenases, which is an indicator of viable cell number.[1]
Materials:
-
Treated cells in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Procedure:
-
Add MTT Reagent: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells (100% viability).
Protocol 3: Cell Death Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[1][14]
Materials:
-
Treated cells in a 96-well plate (from Protocol 1)
-
Commercially available LDH Cytotoxicity Assay Kit
Procedure:
-
Collect Supernatant: After the 24-hour incubation with the toxin, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Follow Kit Instructions: Add the LDH reaction mixture provided in the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Read Absorbance: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to the positive control (cells lysed to achieve maximum LDH release). Higher LDH release indicates greater cell death.
Protocol 4: Western Blot Analysis for Pathway Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as p-Akt, Nrf2, HO-1, and cleaved caspase-3, to probe the signaling pathways involved.
Materials:
-
Treated cells (from a scaled-up version of Protocol 1 in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins to a loading control like β-actin. For phosphorylated proteins, normalize to the total protein level (e.g., p-Akt vs. total Akt).
References
- 1. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naringenin: its chemistry and roles in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin B shows neuroprotective effect in 6-OHDA-induced Parkinson's disease via inhibiting the negative modulation of miR-34a on Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic neuroprotective effect of schisandrin and nootkatone on regulating inflammation, apoptosis and autophagy via the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin B protects against myocardial ischemia/reperfusion injury via the PI3K/Akt pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin B Protects against Ischemic Brain Damage by Regulating PI3K/AKT Signaling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Nrf2/HO-1 Antioxidant Pathway by Heme Attenuates Calcification of Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions [mdpi.com]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Schisandrin E in In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Schisandrin E in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Schisandrin E and why is its solubility a concern for in vitro assays?
A1: Schisandrin E is a bioactive lignan isolated from the fruit of Schisandra chinensis. Like other schisandrins, it is a lipophilic molecule with poor water solubility. This low aqueous solubility presents a significant challenge for in vitro studies, as it can lead to precipitation in cell culture media, resulting in inaccurate and unreliable experimental outcomes. Achieving a stable and biologically active concentration in aqueous-based assay systems is crucial for obtaining meaningful data.
Q2: What are the recommended solvents for preparing a Schisandrin E stock solution?
A2: Due to its hydrophobic nature, Schisandrin E is best dissolved in a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of schisandrins for in vitro use. Ethanol can also be used, though the solubility may be lower than in DMSO. It is crucial to use anhydrous (dry) solvents, as the presence of water can significantly reduce the solubility of hydrophobic compounds.
Q3: What is a typical concentration for a Schisandrin E stock solution?
Q4: How can I prevent my Schisandrin E from precipitating when I add it to the cell culture medium?
A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. To minimize this:
-
Use a low percentage of DMSO in the final culture medium: The final concentration of DMSO should typically be kept at or below 0.1% (v/v) to avoid solvent-induced cytotoxicity and to reduce the chances of precipitation.
-
Prepare an intermediate dilution: Instead of adding the high-concentration stock solution directly to the full volume of media, first prepare an intermediate dilution in a smaller volume of media. Then, add this intermediate dilution to the final culture volume.
-
Warm the media: Gently warming the cell culture medium to 37°C before adding the Schisandrin E solution can sometimes help to keep the compound in solution.
-
Vortex immediately after dilution: Ensure rapid and thorough mixing by vortexing or gently pipetting up and down immediately after adding the Schisandrin E stock solution to the medium.
-
Visual inspection: Always visually inspect the final working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, the concentration may be too high for the chosen solvent percentage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Schisandrin E powder will not dissolve in the chosen solvent. | 1. Inappropriate solvent. 2. Solvent is not anhydrous. 3. Concentration is too high. | 1. Use anhydrous DMSO as the primary solvent. 2. Use a fresh, sealed bottle of anhydrous solvent. 3. Try preparing a lower concentration stock solution. Gentle warming (to 37°C) and vortexing may also help. |
| Precipitation is observed immediately upon adding the stock solution to the cell culture medium. | 1. The final concentration of Schisandrin E is above its solubility limit in the aqueous medium. 2. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. 3. The stock solution was not properly mixed into the medium. | 1. Lower the final working concentration of Schisandrin E. 2. While keeping the final DMSO concentration below cytotoxic levels (typically ≤ 0.1%), ensure it is sufficient to maintain solubility at the desired Schisandrin E concentration. You may need to perform a dose-response curve for DMSO toxicity on your specific cell line. 3. Add the stock solution to the medium while vortexing or stirring to ensure rapid and even dispersion. |
| Cells in the treatment group show signs of stress or death, even at low Schisandrin E concentrations. | 1. Cytotoxicity of the compound itself. 2. Cytotoxicity from the solvent (e.g., DMSO). | 1. This is an expected outcome if the compound has cytotoxic effects. Ensure you have a proper dose-response curve to determine the IC50. 2. Always include a vehicle control group in your experiment. This group should be treated with the same final concentration of the solvent (e.g., 0.1% DMSO) as the experimental groups. This will help you differentiate between the effects of the compound and the solvent. |
| Inconsistent or non-reproducible results between experiments. | 1. Inconsistent preparation of the Schisandrin E working solution. 2. Precipitation of the compound over time in the incubator. | 1. Follow a standardized and detailed protocol for preparing the working solution for every experiment. 2. Prepare the final working solution fresh for each experiment and add it to the cells immediately. Do not store diluted aqueous solutions of Schisandrin E. |
Data Presentation: Solubility of Related Schisandrins
| Compound | Solvent | Solubility | Source |
| Schisandrin A | DMSO | ~25 mg/mL | [1] |
| Ethanol | ~20 mg/mL | [1] | |
| DMF:PBS (pH 7.2) (1:8) | ~0.11 mg/mL | [1] | |
| Schisandrin B | DMSO | 5 mg/mL | [2] |
| Ethanol | 2 mg/mL | [2] | |
| DMF | 30 mg/mL | [2] | |
| DMF:PBS (pH 7.2) (1:2) | 0.30 mg/mL | [2] |
Note: DMF (Dimethylformamide), PBS (Phosphate-Buffered Saline). The solubility in aqueous buffers is significantly lower, highlighting the importance of a proper dissolution protocol.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Schisandrin E Stock Solution in DMSO
Materials:
-
Schisandrin E powder (Molecular Weight to be confirmed by the supplier)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipette and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of Schisandrin E:
-
Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a molecular weight of 432.5 g/mol : Mass = 10 * 432.5 * 0.001 = 4.325 mg
-
-
Weigh the Schisandrin E powder accurately and place it in a sterile, amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the Schisandrin E is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in the dark.
Protocol 2: Preparation of a Schisandrin E Working Solution for Cell Culture
Materials:
-
Prepared Schisandrin E stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the final desired concentration of Schisandrin E in your experiment (e.g., 10 µM).
-
Calculate the volume of stock solution needed. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
V1 (stock) = (C2 (final) * V2 (final)) / C1 (stock)
-
V1 = (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
-
Calculate the final DMSO concentration:
-
% DMSO = (Volume of DMSO / Total Volume) * 100
-
In this example: (1 µL / 1000 µL) * 100 = 0.1%
-
-
Prepare the working solution:
-
Add the required volume of pre-warmed cell culture medium to a sterile tube.
-
Add the calculated volume of the Schisandrin E stock solution to the medium.
-
Immediately and thoroughly mix the solution by vortexing or gentle pipetting.
-
-
Add the working solution to your cells immediately after preparation.
-
Prepare a vehicle control by adding the same volume of DMSO (without Schisandrin E) to an equal volume of cell culture medium.
Mandatory Visualizations
Caption: Workflow for preparing Schisandrin E solutions for in vitro assays.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by Schisandrin E.
Caption: Potential inhibition of the NF-κB signaling pathway by Schisandrin E.
References
Technical Support Center: Optimizing Schisandrin E Dosage for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Schisandrin E dosage for cell viability assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is Schisandrin E and what is its relevance in cell viability assays?
A1: Schisandrin E is a bioactive lignan found in the fruit of Schisandra chinensis. Lignans from this plant, including Schisandrin A, B, and C, have demonstrated various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] In the context of cancer research, Schisandrin compounds are investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.[3][4][5] Cell viability assays are crucial for determining the cytotoxic effects of Schisandrin E on cancer cells and for establishing effective dosage ranges for further mechanistic studies.
Q2: What is a typical starting concentration range for Schisandrin E in cell viability assays?
A2: While specific IC50 values for Schisandrin E are not extensively documented in publicly available literature, data from related Schisandrin compounds can provide a starting point. For Schisandrin A, B, and C, cytotoxic effects in various cancer cell lines are typically observed in the micromolar (µM) range.[3][6] A sensible starting approach would be to perform a broad-range dose-response experiment, for example, from 0.1 µM to 200 µM, to determine the effective concentration range for your specific cell line.
Q3: How should I dissolve Schisandrin E for cell culture experiments?
A3: Schisandrin compounds are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentrations in the cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO as the highest Schisandrin E concentration) must be included in your experiments.
Q4: Which cell viability assay is most suitable for use with Schisandrin E?
A4: Several colorimetric and fluorometric assays are available, each with its own advantages and potential for interference.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: A widely used colorimetric assay that measures mitochondrial reductase activity. However, natural products with antioxidant properties can directly reduce the MTT reagent, leading to false-positive results.[7]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay: Similar to MTT, but the formazan product is water-soluble, simplifying the protocol. It is also susceptible to interference by reducing compounds.
-
PrestoBlue™ Assay: A resazurin-based fluorometric/colorimetric assay that is generally considered to be less prone to interference from natural compounds compared to tetrazolium-based assays.
Given the potential for interference, it is advisable to run a cell-free control to test for any direct interaction between Schisandrin E and the assay reagent. Alternatively, using a non-enzymatic-based assay like the Neutral Red uptake assay can be a good strategy to avoid redox-related interference.[7]
Quantitative Data: Cytotoxicity of Schisandrin Analogs
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Schisandrin A, B, and C in various cancer cell lines. This data can be used as a reference for designing dose-response experiments for Schisandrin E.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Schisandrin A | DENV-infected mice | Dengue Virus Infection | - | 28.1 ± 0.42 | [8] |
| Schisandrin B | HCT116 | Colon Cancer | 48 | Not specified | [3] |
| HT29 | Colon Cancer | 48 | Not specified | [3] | |
| SW620 | Colon Cancer | 48 | Not specified | [3] | |
| SGC-7901 | Gastric Cancer | 48 | ~50 mg/L | [5] | |
| Schisandrin C | Bel-7402 | Hepatocellular Carcinoma | 48 | 81.58 ± 1.06 | [6] |
| KB-3-1 | Nasopharyngeal Carcinoma | 48 | 108.00 ± 1.13 | [6] | |
| Bcap37 | Breast Cancer | 48 | 136.97 ± 1.53 | [6] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general guideline for assessing cell viability using the MTT assay. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Schisandrin E stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Schisandrin E in complete culture medium from the stock solution. Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of Schisandrin E. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium with MTT and DMSO but no cells) from all readings. Calculate cell viability as a percentage of the untreated control.
Protocol 2: XTT Cell Viability Assay
This protocol outlines the steps for the XTT assay, which offers the convenience of a soluble formazan product.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Schisandrin E stock solution (in DMSO)
-
96-well cell culture plates
-
XTT labeling mixture (prepared according to the manufacturer's instructions)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's protocol. Add 50 µL of the XTT labeling mixture to each well.
-
Color Development: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
-
Data Analysis: Subtract the absorbance of the blank (medium with XTT but no cells) from all readings. Calculate cell viability as a percentage of the untreated control.
Protocol 3: PrestoBlue™ Cell Viability Assay
This protocol describes the use of the PrestoBlue™ reagent, a resazurin-based assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Schisandrin E stock solution (in DMSO)
-
96-well cell culture plates (black, clear-bottom plates are recommended for fluorescence measurements)
-
PrestoBlue™ Cell Viability Reagent
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
PrestoBlue™ Addition: Add 10 µL of PrestoBlue™ reagent to each well.
-
Incubation with Reagent: Incubate the plate for 10 minutes to 2 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.
-
Fluorescence/Absorbance Measurement: Measure fluorescence with excitation at 560 nm and emission at 590 nm, or measure absorbance at 570 nm with a reference wavelength of 600 nm.
-
Data Analysis: Subtract the fluorescence/absorbance of the blank (medium with PrestoBlue™ but no cells) from all readings. Calculate cell viability as a percentage of the untreated control.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in cell-free wells | Direct reduction of the assay reagent by Schisandrin E. | Run a cell-free control with Schisandrin E and the assay reagent. If interference is confirmed, consider switching to a non-redox-based assay (e.g., Neutral Red uptake) or a cytotoxicity assay measuring membrane integrity (e.g., LDH release).[7] |
| Contamination of media or reagents. | Use fresh, sterile media and reagents. Check for microbial contamination in cell cultures. | |
| Extended incubation or exposure to light. | Adhere to recommended incubation times and protect the assay from light, especially when using PrestoBlue™. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting steps. |
| Inconsistent drug concentration. | Mix the drug-containing medium well before adding it to the wells. Use a multichannel pipette for consistency. | |
| Edge effects. | Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or medium instead. | |
| Low signal or poor dose-response | Sub-optimal cell number. | Perform a cell titration experiment to determine the optimal cell seeding density for a linear response. |
| Insufficient incubation time with the compound. | The cytotoxic effect of Schisandrin E may be time-dependent. Consider longer incubation times (e.g., 48 or 72 hours). | |
| Inactive compound. | Ensure the Schisandrin E stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. | |
| Cell line is resistant to Schisandrin E. | Consider using a different cell line or a positive control compound known to induce cytotoxicity in your cell line. | |
| Precipitation of Schisandrin E in the medium | Poor solubility at the tested concentration. | Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, try a lower concentration range or a different final dilution solvent system (while keeping the final solvent concentration low). |
Visualizations
Experimental Workflow
Caption: Experimental workflow for optimizing Schisandrin E dosage.
Signaling Pathways
Schisandrin compounds have been reported to modulate several signaling pathways involved in cell proliferation and survival, including the PI3K/Akt and Wnt/β-catenin pathways.
Caption: Potential signaling pathways modulated by Schisandrin E.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of cytotoxic activity of Schisandra chinensis lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Schizandrin A exhibits potent anticancer activity in colorectal cancer cells by inhibiting heat shock factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of schisandrin B on gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
troubleshooting poor yield in Schiarisanrin E extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Schisantherin E.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of Schisantherin E, providing potential causes and solutions in a question-and-answer format.
Question: Why is my Schisantherin E yield consistently low?
Answer:
Low yields of Schisantherin E can stem from several factors, ranging from the quality of the raw material to the specifics of the extraction and purification process. Below are common causes and actionable solutions:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently dissolving Schisantherin E. While various solvents can be used, the yield is significantly affected by the choice of solvent.
-
Inefficient Extraction Method: The chosen extraction technique plays a pivotal role in the overall yield. Traditional methods like maceration or simple percolation may not be as effective as more advanced techniques.
-
Solution: Consider employing more efficient extraction methods such as Ultrasonic-Assisted Extraction (UAE), Heat Reflux Extraction (HRE), or Supercritical Fluid Extraction (SFE).[1][3] These methods can enhance solvent penetration into the plant matrix, leading to higher recovery of Schisantherin E.
-
-
Inadequate Sample Preparation: The physical state of the plant material can impact the extraction efficiency.
-
Solution: Ensure the Schisandra fruit or seeds are properly dried and ground to a fine powder. A smaller particle size increases the surface area available for solvent interaction, facilitating a more thorough extraction.
-
-
Poor Quality of Raw Material: The concentration of Schisantherin E can vary significantly depending on the species of Schisandra, geographical origin, and harvesting time.
-
Solution: Whenever possible, use high-quality, authenticated Schisandra sphenanthera as the starting material, as it is a known source of Schisantherin E.[4]
-
-
Losses During Purification: Significant amounts of Schisantherin E can be lost during the purification steps if not optimized.
-
Solution: Carefully select the purification method. Column chromatography is a common technique, and the choice of stationary and mobile phases should be optimized to ensure good separation and minimal loss of the target compound.
-
Question: I'm observing degradation of my extract. What could be the cause?
Answer:
Degradation of Schisantherin E during extraction is a concern that can lead to reduced yields. The primary culprits are typically excessive heat and prolonged extraction times.
-
Excessive Heat: While some heat can improve extraction efficiency, high temperatures over extended periods can lead to the degradation of thermolabile compounds like some lignans.
-
Solution: When using Heat Reflux Extraction, carefully control the temperature and extraction duration. For temperature-sensitive extractions, consider methods that operate at or near room temperature, such as Ultrasonic-Assisted Extraction.
-
-
Prolonged Extraction Time: Extended exposure to solvents and heat can increase the likelihood of compound degradation.
-
Solution: Optimize the extraction time for your chosen method. Studies on lignan extraction often show that after a certain point, extending the extraction time does not significantly increase the yield and may contribute to degradation.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding Schisantherin E extraction.
What is the recommended solvent for Schisantherin E extraction?
Aqueous ethanol, typically in the range of 70-95%, is widely recommended for the extraction of lignans, including Schisantherin E, from Schisandra species.[1][2] The optimal concentration can vary, so it is advisable to perform small-scale pilot extractions to determine the best ethanol-to-water ratio for your specific plant material. Methanol is another effective solvent for lignan extraction.[2]
Which extraction method provides the highest yield of Schisantherin E?
Modern extraction techniques generally offer higher yields in shorter times compared to traditional methods.
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and extraction efficiency. It is often faster and requires less solvent than traditional methods.
-
Heat Reflux Extraction (HRE): This is a common and effective method that uses heat to increase the solubility and diffusion rate of the target compounds. However, temperature and time must be carefully controlled to avoid degradation.
-
Supercritical Fluid Extraction (SFE): This technique uses supercritical fluids, most commonly CO2, as the extraction solvent. SFE is highly tunable and can provide clean extracts, but it requires specialized equipment.[3]
The choice of method will depend on the available equipment, desired purity of the initial extract, and scalability of the process.
How can I purify Schisantherin E from the crude extract?
Purification of Schisantherin E from the crude extract is typically achieved using chromatographic techniques.
-
Column Chromatography: This is a widely used method for separating compounds based on their polarity. Silica gel is a common stationary phase, and a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate) is used as the mobile phase to elute the compounds.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity Schisantherin E, preparative HPLC is the method of choice. It offers high resolution and can effectively separate closely related lignans.
How do I confirm the presence and purity of Schisantherin E in my extract?
The presence and purity of Schisantherin E are typically confirmed using High-Performance Liquid Chromatography (HPLC).
-
HPLC Analysis: An analytical HPLC system equipped with a UV detector is used. A C18 column is commonly employed, and the mobile phase is typically a gradient of acetonitrile and water. The retention time of the peak in the sample is compared to that of a certified Schisantherin E standard. The purity is determined by the peak area percentage.
Data Presentation
Table 1: Comparison of Extraction Methods for Schisandra Lignans
| Extraction Method | Solvent | Temperature (°C) | Time | Typical Yield (Total Lignans) | Reference |
| Maceration | 70% Ethanol | Room Temp | 24-48 h | Lower | General Knowledge |
| Heat Reflux | 95% Ethanol | Boiling Point | 2-4 h | Moderate to High | [1] |
| Ultrasonic-Assisted | 80% Ethanol | 40-60 | 30-60 min | High | [1] |
| Supercritical Fluid | CO2 + modifier | 40-60 | 1-3 h | High | [3] |
Note: Yields are generalized and can vary based on the specific Schisandra species, plant part, and precise experimental conditions.
Experimental Protocols
1. Ultrasonic-Assisted Extraction (UAE) of Schisantherin E
This protocol describes a general procedure for the extraction of Schisantherin E from Schisandra fruit powder using UAE.
-
Materials:
-
Dried and powdered Schisandra sphenanthera fruit
-
80% Ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifugation system
-
Rotary evaporator
-
-
Procedure:
-
Weigh 10 g of powdered Schisandra fruit and place it in a suitable flask.
-
Add 100 mL of 80% ethanol to the flask (solid-to-liquid ratio of 1:10).
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate the mixture for 45 minutes at a controlled temperature of 50°C.
-
After sonication, filter the mixture through filter paper or centrifuge to separate the extract from the solid residue.
-
Collect the supernatant (the extract).
-
Repeat the extraction process on the residue with fresh solvent to maximize yield.
-
Combine the extracts from both steps.
-
Concentrate the combined extract using a rotary evaporator under reduced pressure to remove the ethanol.
-
The resulting crude extract can be further purified.
-
2. Heat Reflux Extraction (HRE) of Schisantherin E
This protocol outlines a standard HRE procedure for Schisantherin E.
-
Materials:
-
Dried and powdered Schisandra sphenanthera fruit
-
95% Ethanol
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filter paper
-
Rotary evaporator
-
-
Procedure:
-
Place 20 g of powdered Schisandra fruit into a 500 mL round-bottom flask.
-
Add 200 mL of 95% ethanol to the flask.
-
Set up the reflux apparatus with the condenser.
-
Heat the mixture to the boiling point of the solvent using a heating mantle and maintain a gentle reflux for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the extract to remove the solid plant material.
-
The solid residue can be re-extracted with fresh solvent for higher recovery.
-
Combine the filtrates.
-
Concentrate the extract using a rotary evaporator to obtain the crude extract.
-
Mandatory Visualization
Caption: Troubleshooting flowchart for poor Schisantherin E yield.
Caption: General workflow for Schisantherin E extraction and purification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zjnyxb.cn [zjnyxb.cn]
Technical Support Center: Schiarisanrin E and Related Lignans
Welcome to the technical support center for Schiarisanrin E and other related lignans from Schisandra sp. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work, with a focus on ensuring the stability and integrity of these compounds in solution.
Frequently Asked Questions (FAQs)
Q1: I am observing a rapid decrease in the concentration of my this compound stock solution. What could be the cause?
A1: The instability of lignans like this compound in solution can be attributed to several factors, including chemical and enzymatic degradation. The primary metabolic pathways for Schisandra lignans involve demethylation and hydroxylation, often catalyzed by cytochrome P450 enzymes if present in the experimental system[1]. Additionally, exposure to light, high temperatures, or inappropriate pH levels can contribute to degradation. We recommend preparing fresh solutions for each experiment and storing stock solutions under recommended conditions.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For optimal stability, stock solutions of this compound should be prepared in a high-purity solvent such as methanol or ethanol. For long-term storage, it is advisable to store the solutions at -20°C or -80°C in airtight, light-protecting containers. For short-term use, solutions can be stored at 4°C[2]. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q3: Can I use aqueous buffers to dissolve this compound for my cell-based assays?
A3: this compound, like many other dibenzocyclooctadiene lignans, has poor water solubility. While direct dissolution in aqueous buffers is not recommended, you can prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the cells. Advanced drug delivery strategies, such as nanotechnology-based approaches, have been explored to improve the solubility and stability of Schisandra lignans in aqueous environments[1].
Q4: How can I monitor the stability of my this compound solution over time?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or Mass Spectrometry (LC-MS), is essential for monitoring the integrity of your solution[3][4]. These methods can separate the parent compound from any potential degradants, allowing for accurate quantification of the active substance. Regular analysis of your stock and working solutions is recommended to ensure their integrity throughout your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and analysis of this compound and related lignans.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Degradation of this compound in solution. | Prepare fresh working solutions for each experiment from a recently prepared stock. Verify the stability of the stock solution using HPLC. |
| Precipitation of the compound in aqueous media | Poor solubility of this compound. | Decrease the final concentration of this compound in the aqueous medium. Increase the percentage of co-solvent (e.g., DMSO) if permissible for the experiment. Consider using solubility-enhancing formulations if available[1]. |
| Appearance of unknown peaks in HPLC chromatogram | Degradation of this compound. | Conduct forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to identify potential degradation products and establish a stability-indicating method. |
| Low recovery during sample extraction | Inefficient extraction method. | Optimize the extraction procedure. Methods like smashing tissue extraction (STE) have been shown to have high efficiency for lignans[2]. Ensure the chosen solvent is appropriate for extracting lignans. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-purity methanol or ethanol.
-
Use sonication to ensure complete dissolution.
-
Bring the solution to the final desired concentration with the same solvent.
-
Store the stock solution in an amber vial at -20°C or below.
Protocol 2: HPLC-DAD Method for Stability Assessment
-
Instrumentation: A standard HPLC system with a Diode Array Detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is often effective for separating lignans.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound.
-
Procedure:
-
Prepare a calibration curve using a series of known concentrations of a freshly prepared this compound standard.
-
Inject the test sample solution.
-
Monitor the peak area of this compound and any new peaks that may indicate degradation products.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visual Guides
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Dibenzocyclooctadiene Lignans in Plant Parts and Fermented Beverages of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a-lc-ms-ms-method-for-quantifying-the-schisandrin-b-and-exploring-its-intracellular-exposure-correlating-antitumor-effect - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Schiarisanrin E Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Schiarisanrin E, a lignan found in plants of the Schisandra genus. While direct, detailed protocols for this compound are limited in publicly available literature, this guide leverages established methods for the purification of structurally similar dibenzocyclooctadiene lignans from Schisandra species. The principles and troubleshooting strategies outlined here are highly applicable and can be adapted for the successful isolation of this compound.
Troubleshooting Guide
This guide addresses common challenges encountered during the extraction and purification of this compound and related lignans.
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | Incomplete cell lysis: Plant material may not be ground finely enough. | Ensure the plant material is powdered to a fine consistency (e.g., 30-40 mesh) to maximize surface area for solvent penetration.[1] |
| Inappropriate solvent selection: The polarity of the extraction solvent may not be optimal for this compound. | Lignans from Schisandra are typically extracted with 70-80% ethanol.[1] For supercritical fluid extraction (SFE), CO2 with a methanol co-solvent can be effective.[2][3] | |
| Insufficient extraction time or temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound. | For ultrasonic-assisted extraction (UAE), ensure sufficient sonication time. For maceration or reflux, extraction times of several hours may be necessary.[1] SFE is typically faster, often completed within hours.[3] | |
| Poor Separation in Column Chromatography | Inappropriate stationary phase: The selected resin or silica gel may not have the right selectivity for this compound. | Macroporous resins (e.g., AB-8, HPD5000) are effective for initial cleanup and enrichment.[1][4] Silica gel is commonly used for further fractionation.[5] |
| Incorrect mobile phase gradient: The solvent gradient may be too steep or too shallow, leading to co-elution of impurities. | A stepwise or linear gradient of n-hexane-ethyl acetate or a similar solvent system is often used for silica gel chromatography. For preparative HPLC, a gradient of methanol-water or acetonitrile-water is common. | |
| Column overloading: Too much crude extract is loaded onto the column, exceeding its binding capacity. | Reduce the amount of sample loaded onto the column. Refer to the manufacturer's guidelines for the specific stationary phase. | |
| Low Purity of Final Product | Presence of closely related lignans: Schisandra species contain numerous structurally similar lignans that can be difficult to separate. | High-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) may be necessary for final purification to achieve high purity.[3] |
| Contamination with other plant metabolites: Pigments, lipids, and other compounds can co-extract and be difficult to remove. | A pre-purification step using a macroporous resin column can effectively remove many impurities before proceeding to silica gel or HPLC.[1] | |
| Compound Degradation | Exposure to high temperatures or light: Lignans can be sensitive to heat and light, leading to degradation. | Avoid excessive heat during extraction and solvent evaporation. Protect samples from light by using amber vials or covering glassware with foil. While lignans are relatively heat-stable, prolonged exposure to high temperatures should be avoided. |
| Inappropriate pH: Extreme pH values can cause hydrolysis or other degradation pathways. | Maintain a neutral pH during extraction and purification unless a specific pH is required for separation. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial extraction method for obtaining this compound from Schisandra plant material?
A1: Ultrasonic-assisted extraction (UAE) with 70-80% ethanol is a highly effective and commonly used method for extracting lignans from Schisandra species.[1] This method offers good extraction efficiency with reduced extraction times compared to traditional maceration. Supercritical fluid extraction (SFE) with CO2 and a methanol co-solvent is another excellent, though more specialized, technique that can provide a clean extract.[2][3]
Q2: I am seeing a lot of pigment in my initial extract. How can I remove it?
A2: A common and effective method for removing pigments and other polar impurities is to pass the crude extract through a macroporous resin column (e.g., AB-8 or HPD5000).[1][4] The lignans will adsorb to the resin, while more polar compounds like pigments can be washed away with water or low-concentration ethanol. The lignans can then be eluted with a higher concentration of ethanol.
Q3: My compound of interest is co-eluting with another lignan during silica gel chromatography. What can I do?
A3: If you are unable to achieve baseline separation on a silica gel column, consider using a more advanced chromatographic technique for the final purification step. Preparative high-performance liquid chromatography (prep-HPLC) with a C18 column is a powerful tool for separating structurally similar compounds.[1] High-speed counter-current chromatography (HSCCC) is another excellent option that separates compounds based on their differential partitioning between two immiscible liquid phases.[3][5]
Q4: How can I confirm the identity and purity of my final this compound sample?
A4: The identity of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Purity is typically assessed by high-performance liquid chromatography (HPLC) with a UV detector, where a single, sharp peak at the expected retention time indicates high purity.[6][7]
Quantitative Data on Lignan Purification from Schisandra
The following table summarizes quantitative data from studies on the purification of various lignans from Schisandra chinensis, which can serve as a benchmark for the purification of this compound.
| Lignan | Purification Method | Purity Achieved | Recovery | Reference |
| Schisandrin | SFE and HSCCC | 98.0% | Not Reported | [3] |
| Gomisin A | SFE and HSCCC | 98.1% | Not Reported | [3] |
| Deoxyschisandrin | Macroporous Resin | 4.67% (from 0.37%) | 84.04% | [4] |
| γ-Schisandrin | Macroporous Resin | 10.27% (from 0.65%) | 81.12% | [4] |
| Schisandrol A | ODS Column & Prep-HPLC | 95.2% | Not Reported | [1] |
Experimental Protocols
General Extraction and Pre-purification Protocol for Schisandra Lignans
This protocol is a general guideline based on methods used for lignans structurally similar to this compound.
-
Preparation of Plant Material: Dry the fruits or stems of Schisandra chinensis at 60°C and grind into a fine powder (30-40 mesh).[1]
-
Extraction:
-
Macerate the powdered plant material in 70% ethanol at a 1:3 solid-to-liquid ratio (w/v) at 60°C for 3 hours.[1]
-
Repeat the extraction process twice.
-
Combine the extracts and filter to remove solid plant material.
-
Concentrate the filtrate under vacuum to remove the ethanol, resulting in an aqueous extract.[1]
-
-
Macroporous Resin Chromatography (Pre-purification):
-
Load the aqueous extract onto a pre-equilibrated AB-8 macroporous resin column.[1]
-
Wash the column with several bed volumes of deionized water to remove sugars, pigments, and other polar impurities.
-
Elute the lignans with a stepwise gradient of increasing ethanol concentrations (e.g., 30%, 50%, 70%, 90%).
-
Collect the fractions and monitor by TLC or HPLC to identify the fractions containing the target lignans.
-
Combine the lignan-rich fractions and concentrate under vacuum.
-
Final Purification by Preparative HPLC
-
Sample Preparation: Dissolve the enriched lignan fraction from the previous step in methanol.
-
Chromatographic Conditions:
-
Column: C18 preparative column.[1]
-
Mobile Phase: A gradient of methanol and water is typically used. A common starting point is a linear gradient from 50% methanol to 90% methanol over 30-40 minutes.
-
Flow Rate: Adjust according to the column dimensions.
-
Detection: UV detector set at a wavelength appropriate for lignans (e.g., 254 nm).
-
-
Fraction Collection: Collect the peaks corresponding to the desired lignan based on retention time.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Solvent Removal: Evaporate the solvent from the pure fractions under vacuum to obtain the purified this compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: A general workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Purity
Caption: A decision tree for troubleshooting low purity issues.
References
- 1. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration and optimization of conditions for quantitative analysis of lignans in Schisandra chinensis by an online supercritical fluid extraction with supercritical fluid chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficient strategy for the extraction and purification of lignans from Schisandra chinensis by a combination of supercritical fluid extraction and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enrichment and Purification of Deoxyschizandrin and γ-Schizandrin from the Extract of Schisandra chinensis Fruit by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Lignan Content and Rhizosphere Microbial Diversity of Schisandra chinensis (Turcz.) Baill. Resources [mdpi.com]
refining HPLC gradient for better Schiarisanrin E separation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their HPLC gradients for optimal separation of Schisandrin E.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Schisandrin E and other lignans from Schisandra chinensis.
Question: My Schisandrin E peak is showing poor resolution and co-eluting with other lignans. How can I improve the separation?
Answer:
Improving the resolution of co-eluting peaks often requires adjustments to the mobile phase, gradient, or column conditions. Here are several strategies to enhance the separation of Schisandrin E:
-
Modify the Organic Solvent: The choice of organic solvent in the mobile phase can significantly impact selectivity. If you are using methanol, switching to acetonitrile, or vice versa, can alter the elution order and improve separation due to different solvent-analyte interactions.[1][2] An acetonitrile-water mobile phase has been shown to provide satisfactory resolution for multiple lignans.[1]
-
Adjust the Gradient Program: A shallower gradient can increase the separation between closely eluting peaks.[3] By decreasing the rate of change in the organic solvent concentration, you provide more time for the individual components to separate on the column.
-
Optimize Column Temperature: Increasing the column temperature can enhance separation efficiency by reducing mobile phase viscosity and improving mass transfer.[2][3] A typical starting point is 30°C, but adjusting this in increments (e.g., to 35°C or 40°C) may improve resolution.[1][4]
-
Reduce the Flow Rate: Lowering the flow rate can lead to sharper peaks and better resolution, although it will increase the total run time.[3][5]
-
Change the Stationary Phase: If modifications to the mobile phase are insufficient, consider using a column with a different stationary phase chemistry (e.g., phenyl-hexyl or cyano) to introduce different separation mechanisms.[5]
Question: I am observing significant peak tailing for my Schisandrin E peak. What are the potential causes and solutions?
Answer:
Peak tailing is a common issue in HPLC and can be caused by several factors. Here’s how to troubleshoot and mitigate it:
-
Secondary Interactions with Residual Silanols: The primary cause of peak tailing for basic compounds is often interaction with acidic residual silanol groups on the silica-based C18 column.[6][7]
-
Operate at a Lower pH: Using an acidic modifier (e.g., formic acid or trifluoroacetic acid) in your mobile phase to lower the pH can suppress the ionization of silanol groups, thereby reducing these secondary interactions.[6]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to minimize the number of free silanol groups, which can significantly reduce peak tailing.[6][7]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[6] Try diluting your sample and injecting a smaller volume to see if the peak shape improves.
-
Column Contamination or Degradation: A partially blocked inlet frit or a void in the column bed can cause peak tailing.[6] This can be checked by reversing and flushing the column (if permitted by the manufacturer) or by replacing the column. Using a guard column can help protect the analytical column from contaminants.
-
Interfering Compounds: A small, co-eluting peak on the tail of the main peak can appear as peak tailing.[6] To verify this, you can try changing the detection wavelength or using a higher efficiency column (e.g., one with a smaller particle size) to try and resolve the two peaks.[6]
Question: My retention times are shifting between runs. What could be the cause?
Answer:
Retention time instability can compromise the reliability of your results. Common causes include:
-
Inconsistent Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for each run.[8] Premixing the solvents can often provide more stable results than online mixing.
-
Fluctuations in Column Temperature: Maintaining a constant and stable column temperature is crucial for reproducible retention times.[5] Use a column oven to control the temperature.
-
Pump Issues: Irregularities in the HPLC pump, such as worn seals or malfunctioning check valves, can lead to inconsistent flow rates and shifting retention times.[8] Air bubbles in the pump can also be a cause.[8] Ensure your system is properly purged and maintained.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration time can lead to drifting retention times, especially in gradient elution.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC gradient for Schisandrin E separation?
A1: A good starting point for separating Schisandrin E and other lignans is a reversed-phase C18 column with a water and acetonitrile mobile phase. A linear gradient from a lower to a higher concentration of acetonitrile is commonly used. For example, a gradient of acetonitrile (A) and water (B) at a flow rate of 1.0 mL/min.[4]
Q2: What detection wavelength is optimal for Schisandrin E?
A2: Schisandrin E and related lignans can be detected in the UV range. Wavelengths between 217 nm and 254 nm are frequently reported in the literature, with 220 nm and 254 nm being common choices.[9] The selection may depend on the specific lignans of interest and the sample matrix.
Q3: How should I prepare my Schisandra chinensis extract for HPLC analysis?
A3: A common method is ultrasonic extraction with methanol.[1][4] The powdered plant material is extracted with methanol in an ultrasonic bath, followed by centrifugation to remove solid particles.[1] The supernatant is then filtered through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system.[10]
Q4: Is it better to use acetonitrile or methanol as the organic modifier?
A4: Both acetonitrile and methanol are used for the separation of lignans. However, acetonitrile often provides better resolution and is preferred in many published methods for separating complex mixtures of lignans from Schisandra.[1]
Quantitative Data Summary
The following tables summarize typical experimental conditions for the HPLC analysis of lignans from Schisandra chinensis.
Table 1: Example HPLC Gradient Programs
| Time (min) | % Acetonitrile (Solvent A) | % Water (Solvent B) | Reference |
| Program 1 | [4] | ||
| 0 - 10 | 50 | 50 | |
| 10 - 35 | 50 → 100 | 50 → 0 | |
| 35 - 45 | 100 | 0 | |
| Program 2 | [11] | ||
| 0 - 5 | 50 | 50 | |
| 5 - 45 | 50 → 80 | 50 → 20 | |
| 45 - 55 | 80 | 20 | |
| Program 3 | [10] | ||
| 0 - 10 | 10 → 50 | 90 → 50 | |
| 10 - 60 | 50 → 100 | 50 → 0 |
Table 2: HPLC System and Column Parameters
| Parameter | Typical Value | Reference(s) |
| Column Type | C18 | [1][4][9] |
| Column Dimensions | 250 mm x 4.6 mm | [1][4] |
| Particle Size | 5 µm | [1][4][9] |
| Flow Rate | 1.0 mL/min | [1][4][9] |
| Column Temperature | 30 °C | [1][4][9] |
| Injection Volume | 10 µL | [4][9] |
| Detection Wavelength | 217 nm, 220 nm, 254 nm | [4][9] |
Experimental Protocols
1. Standard Solution Preparation
-
Accurately weigh reference standards of Schisandrin E and other relevant lignans.
-
Dissolve the standards in methanol to prepare individual stock solutions.
-
Prepare working standard solutions by diluting the stock solutions with methanol to the desired concentrations.
-
Store stock and working solutions at 4°C and bring to room temperature before use.[4]
-
Filter the solutions through a 0.22 or 0.45 µm syringe filter before injection.
2. Sample Preparation (Ultrasonic Extraction)
-
Pulverize the dried fruits of Schisandra chinensis and pass the powder through a sieve.
-
Accurately weigh the powdered sample and place it in a volumetric flask.
-
Add methanol to the flask and perform ultrasonic extraction for approximately 20-30 minutes at room temperature.[1]
-
Allow the mixture to cool to room temperature and add methanol to compensate for any volume loss.
-
Centrifuge the extract to pellet the solid material.[1]
-
Filter the supernatant through a 0.22 or 0.45 µm syringe filter prior to HPLC injection.[10]
3. HPLC Analysis
-
Set up the HPLC system with the chosen column and mobile phases (e.g., Acetonitrile and Water).
-
Equilibrate the column with the initial mobile phase conditions for a sufficient amount of time until a stable baseline is achieved.
-
Set the column temperature, flow rate, and detector wavelength as per the optimized method.
-
Inject the prepared standard and sample solutions.
-
Identify the peaks by comparing the retention times with the reference standards.[4] Spiking the sample with the standard can be used for confirmation.[4]
Visualizations
Caption: General experimental workflow for HPLC analysis of Schisandrin E.
Caption: Troubleshooting decision tree for common HPLC separation issues.
References
- 1. jfda-online.com [jfda-online.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mastelf.com [mastelf.com]
- 4. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. Preparative separation and purification of deoxyschizandrin from Schisandrae Sphenantherae Fructus by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Resolution of Schisandrin E NMR Spectra
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR analysis of Schisandrin E and related lignans. The following sections offer detailed experimental protocols and data-driven guidance to enhance spectral resolution and overcome common challenges in structural elucidation.
Frequently Asked Questions (FAQs)
Q1: My 1D ¹H NMR spectrum of a Schisandrin E sample shows significant signal overlap in the aromatic and methoxy regions. How can I resolve these signals?
A1: Signal overlap is a common challenge in the NMR analysis of lignans like Schisandrin E due to the presence of multiple aromatic protons and methoxy groups in similar chemical environments. Here are several strategies to address this issue:
-
Solvent-Induced Chemical Shift Changes: Changing the NMR solvent can alter the chemical shifts of protons, potentially resolving overlapping signals. Aromatic solvents like benzene-d₆ or pyridine-d₅ often induce significant shifts compared to chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) due to anisotropic effects.[1]
-
Temperature Variation: Acquiring spectra at different temperatures can help resolve overlapping signals, especially if conformational exchange or hydrogen bonding is a contributing factor.[2][3][4] Increasing the temperature can sometimes simplify complex multiplets arising from restricted bond rotation.
-
Higher Magnetic Field Strength: If accessible, using a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the dispersion of signals, often leading to better resolution.
-
Two-Dimensional (2D) NMR Techniques: 2D NMR is a powerful tool for resolving overlap. A ¹H-¹H COSY experiment can reveal proton-proton coupling networks, while a ¹H-¹³C HSQC experiment correlates protons with their directly attached carbons, spreading the signals over a second dimension and greatly enhancing resolution.[5][6][7]
Q2: I am struggling to assign the quaternary carbons of Schisandrin E in the ¹³C NMR spectrum. Which experiment is most suitable for this?
A2: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most effective technique for assigning quaternary carbons.[5][6][8] This experiment shows correlations between protons and carbons that are two or three bonds away. By observing correlations from well-resolved proton signals to a quaternary carbon, its assignment can be unequivocally determined.
Q3: How can I improve the signal-to-noise ratio (S/N) of my Schisandrin E NMR spectrum, especially for detecting minor impurities or degradation products?
A3: Improving the S/N is crucial for detecting low-concentration analytes. Here are some key approaches:
-
Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires a four-fold increase in the number of scans.
-
Optimize Acquisition Parameters: Ensure that the relaxation delay (d1) is sufficiently long (typically 1-2 seconds for ¹H NMR) to allow for full relaxation of the protons, leading to optimal signal intensity.
-
Use a Cryoprobe: If available, a cryogenically cooled probe significantly enhances sensitivity, allowing for the acquisition of high-quality spectra in a shorter time.
-
Sample Concentration: Increasing the concentration of the sample will directly improve the S/N. However, be mindful that very high concentrations can lead to peak broadening.[9]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution and broad peaks in the ¹H NMR spectrum. | 1. Poor shimming of the magnetic field. 2. Sample is too concentrated. 3. Presence of paramagnetic impurities. 4. Inhomogeneous sample (e.g., precipitation). | 1. Perform automatic or manual shimming procedures. 2. Dilute the sample. 3. Filter the sample or use a metal chelator if appropriate. 4. Ensure the sample is fully dissolved; filter if necessary. |
| Overlapping aromatic and methoxy signals. | Inherent structural feature of Schisandrin E and related lignans. | 1. Acquire spectra in different deuterated solvents (e.g., CDCl₃, Benzene-d₆, Acetone-d₆). 2. Vary the acquisition temperature. 3. Utilize 2D NMR techniques such as ¹H-¹H COSY and ¹H-¹³C HSQC. |
| Difficulty in assigning specific proton and carbon signals. | Signal overlap and complex coupling patterns. | 1. Run a full suite of 2D NMR experiments: COSY, HSQC, and HMBC. 2. Compare experimental data with published NMR data for Schisandrin E or structurally similar lignans. |
| Presence of a large residual solvent peak obscuring signals of interest. | Incomplete deuteration of the NMR solvent or presence of water. | 1. Use solvent suppression pulse programs (e.g., presaturation, WET). 2. Use a freshly opened ampule of high-purity deuterated solvent. 3. For H₂O in D₂O, consider lyophilizing the sample from D₂O. |
Data Presentation: NMR Data of a Related Lignan
Due to the structural similarity and frequent co-occurrence, the NMR data of Schisandrin A is presented below to illustrate the typical chemical shift ranges for this class of compounds. These values can serve as a guide for identifying regions of potential signal overlap in the spectrum of Schisandrin E.
Table 1: ¹H and ¹³C NMR Chemical Shifts of Schisandrin A in CDCl₃
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 134.1 | 6.55 (s) |
| 2 | 106.9 | - |
| 3 | 151.2 | - |
| 4 | 140.9 | 6.71 (s) |
| 5 | 29.8 | 2.58 (dd, J=13.8, 4.2 Hz), 2.22 (dd, J=13.8, 11.4 Hz) |
| 6 | 40.5 | 1.95 (m) |
| 7 | 33.4 | 1.45 (m) |
| 8 | 22.1 | 1.25 (d, J=6.6 Hz) |
| 9 | 12.5 | 0.98 (d, J=6.6 Hz) |
| 10 | 124.5 | - |
| 11 | 140.9 | 6.71 (s) |
| 12 | 151.2 | - |
| 13 | 106.9 | - |
| 14 | 134.1 | 6.55 (s) |
| 1-OCH₃ | 56.1 | 3.86 (s) |
| 2-OCH₃ | 60.9 | 3.55 (s) |
| 3-OCH₃ | 60.9 | 3.55 (s) |
| 12-OCH₃ | 60.9 | 3.55 (s) |
| 13-OCH₃ | 60.9 | 3.55 (s) |
| 14-OCH₃ | 56.1 | 3.86 (s) |
Data is compiled from publicly available spectral databases and literature sources for illustrative purposes.
Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the Schisandrin E sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans (ns): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1.0 - 2.0 seconds.
-
Acquisition Time (aq): 2.0 - 3.0 seconds.
-
Spectral Width (sw): A range that covers all expected proton signals (e.g., 0 to 10 ppm).
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction.
Protocol 2: Two-Dimensional ¹H-¹H COSY
-
Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from Protocol 1.
-
Acquisition Parameters:
-
Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Number of Scans (ns): 2 to 8 per increment.
-
Number of Increments (in F1): 256 to 512.
-
Relaxation Delay (d1): 1.0 - 2.0 seconds.
-
Spectral Width (sw) in F1 and F2: Same as for the ¹H spectrum.
-
-
Processing: Apply a 2D Fourier transform. Symmetrize the spectrum if necessary and perform phasing and baseline correction in both dimensions.
Protocol 3: Two-Dimensional ¹H-¹³C HSQC
-
Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from Protocol 1. A slightly more concentrated sample (15-20 mg) is recommended.
-
Acquisition Parameters:
-
Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments).[10]
-
Number of Scans (ns): 4 to 16 per increment.
-
Number of Increments (in F1): 128 to 256.
-
Relaxation Delay (d1): 1.0 - 1.5 seconds.
-
Spectral Width (sw) in F2 (¹H): Same as for the ¹H spectrum.
-
Spectral Width (sw) in F1 (¹³C): A range covering all expected carbon signals (e.g., 0 to 160 ppm).
-
-
Processing: Apply a 2D Fourier transform, and perform phasing and baseline correction in both dimensions.
Visualizations
Caption: Experimental workflow for NMR analysis of Schisandrin E.
Caption: Troubleshooting logic for resolving overlapping NMR signals.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Whole plant cell wall characterization using solution-state 2D NMR | Springer Nature Experiments [experiments.springernature.com]
- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. Separation and Identification of an Antimicrobial Substance from Schisandra chinensis Extract against Streptococcus mutans KCCM 40105 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucidation. | Semantic Scholar [semanticscholar.org]
- 10. Application of 2D NMR Spectroscopy in Combination with Chemometric Tools for Classification of Natural Lignins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Schisandrin E Delivery to Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental delivery of Schisandrin E to target cells.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering Schisandrin E to target cells?
A1: The primary challenges in delivering Schisandrin E are its poor water solubility and low oral bioavailability.[1] These characteristics can lead to low plasma concentrations and reduced therapeutic efficacy. Overcoming these hurdles often requires the use of advanced drug delivery systems.
Q2: What are the most common delivery systems being explored for Schisandrin E and other poorly soluble lignans?
A2: To enhance the delivery of Schisandrin E and other related lignans, researchers are primarily investigating nanoparticle-based systems and self-emulsifying drug delivery systems (SEDDS). Nanoparticle formulations include liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.[2] These systems can improve solubility, protect the drug from degradation, and potentially offer targeted delivery.
Q3: How can the bioavailability of Schisandrin E be improved?
A3: Bioavailability can be significantly improved by formulating Schisandrin E into nanoparticles or SEDDS. For instance, encapsulating Schisandra lignans in liposomes has been shown to increase their area under the concentration-time curve (AUC) and half-life in plasma.[1] Similarly, SEDDS formulations can enhance the oral absorption of Schisandra extracts.
Q4: What are the key signaling pathways modulated by Schisandrin E that are relevant for targeted delivery?
A4: Schisandrin E and its analogues have been shown to modulate several key signaling pathways, making them attractive targets for various diseases. The most prominently cited pathways include:
-
PI3K/AKT/mTOR Pathway: Involved in cell survival, proliferation, and growth.[3]
-
MAPK Pathway: Plays a crucial role in cell proliferation, differentiation, and apoptosis.
-
Nrf2 Pathway: A key regulator of cellular antioxidant responses.[4][5][6]
Targeting cells where these pathways are dysregulated can enhance the therapeutic effect of Schisandrin E.
Troubleshooting Guides
Nanoparticle Formulation & Characterization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (EE%) of Schisandrin E in Liposomes | 1. Inappropriate lipid composition. 2. Suboptimal drug-to-lipid ratio. 3. Inefficient hydration or extrusion process. 4. Drug leakage during formulation. | 1. Optimize the lipid bilayer composition; cholesterol can be added to increase stability.[7] 2. Experiment with different drug-to-lipid ratios to find the optimal loading capacity. 3. Ensure the hydration temperature is above the phase transition temperature (Tc) of the lipids and that extrusion is performed for an adequate number of passes.[7] 4. Use a purification method like size exclusion chromatography to efficiently separate free drug from encapsulated drug.[8] |
| Aggregation of Solid Lipid Nanoparticles (SLNs) | 1. Lipid crystallization over time. 2. Insufficient surfactant concentration. 3. High temperature during preparation causing instability. | 1. Use a mixture of solid lipids to create a less ordered crystalline structure, which can reduce drug expulsion and aggregation.[9] 2. Optimize the surfactant and co-surfactant concentrations to ensure adequate surface coverage of the nanoparticles. 3. Consider using a cryoprotectant and freeze-drying (lyophilization) for long-term storage.[9] |
| Inconsistent Particle Size | 1. Inconsistent homogenization or sonication parameters. 2. Inappropriate surfactant selection. | 1. Standardize the homogenization speed and duration, or the sonication amplitude and time. 2. Select a surfactant with an appropriate Hydrophilic-Lipophilic Balance (HLB) value for the chosen lipid and aqueous phase. |
Self-Emulsifying Drug Delivery System (SEDDS) Formulation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Self-Emulsification or Phase Separation Upon Dilution | 1. Incorrect oil, surfactant, and co-surfactant ratios. 2. Incompatible excipients. 3. Insufficient surfactant concentration. | 1. Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion. 2. Ensure the drug is soluble in the chosen excipients and that the excipients are mutually miscible. 3. The concentration of the surfactant is critical; typically, a higher surfactant concentration leads to better self-emulsification. |
| Drug Precipitation Upon Dilution in Aqueous Media | 1. Supersaturation of the drug in the formulation. 2. Change in solvent capacity upon dilution. | 1. Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), into the formulation to maintain a supersaturated state.[10] 2. Ensure the chosen surfactant and co-surfactant can maintain the drug in a solubilized state even after significant dilution in the gastrointestinal tract. |
| Instability of the SEDDS Formulation (e.g., Cloudiness, Separation) | 1. Temperature fluctuations during storage. 2. Chemical degradation of the drug or excipients. | 1. Determine the cloud point of the formulation to ensure it remains stable at physiological and storage temperatures.[11] 2. Store the formulation in a cool, dark place and consider the use of antioxidants if the oil phase is prone to oxidation. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Schisandrin in Rats
| Formulation | Dose | Cmax (µg/mL) | AUC (min·ng/mL) | Oral Bioavailability (%) |
| Pure Schisandrin (i.v.) | 10 mg/kg | - | 43.11 ± 5.62 | 100 |
| Pure Schisandrin (p.o.) | 10 mg/kg | 0.06 ± 0.03 | 6.71 ± 4.51 | 15.56 ± 10.47 |
| S. chinensis extract (p.o.) | 3 g/kg | 0.08 ± 0.07 | 17.58 ± 12.31 | 78.42 ± 54.91 |
| S. chinensis extract (p.o.) | 10 g/kg | 0.15 ± 0.09 | 28.03 ± 14.29 | 37.59 ± 19.16 |
Data adapted from a study on Schizandrin, a closely related lignan.[12][13]
Table 2: Characteristics of Schisandrin A and Oxaliplatin Co-loaded Liposomes [14]
| Parameter | Value |
| Average Particle Size | 155 ± 0.26 nm |
| Polydispersity Index (PDI) | 0.26 |
| Zeta Potential | +17.25 ± 0.12 mV |
| Encapsulation Efficiency (SchA) | 80.70 ± 1.24% |
| Drug Loading (SchA) | 6.34 ± 0.51% |
Experimental Protocols
Protocol 1: Preparation of Schisandrin E-Loaded Liposomes by Thin-Film Hydration
This protocol is adapted for a hydrophobic drug like Schisandrin E.[7]
-
Lipid Film Formation:
-
Dissolve Schisandrin E and lipids (e.g., a mixture of a phosphatidylcholine like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask. The temperature should be maintained above the phase transition temperature (Tc) of the lipids.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the Tc of the lipids. This will cause the lipid film to swell and detach, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm). Extrusion is generally preferred as it produces liposomes with a more uniform size distribution.
-
-
Purification:
-
Remove the unencapsulated Schisandrin E by methods such as dialysis, ultracentrifugation, or size exclusion chromatography.
-
Protocol 2: Preparation of Schisandrin E-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is suitable for incorporating hydrophobic drugs into a solid lipid core.[15][16]
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid (e.g., glyceryl monostearate, stearic acid) by heating it to 5-10°C above its melting point.
-
Dissolve the Schisandrin E in the molten lipid.
-
Separately, heat an aqueous surfactant solution (e.g., Poloxamer 188, Tween 80) to the same temperature.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse oil-in-water pre-emulsion.
-
-
Homogenization:
-
Subject the hot pre-emulsion to high-pressure homogenization for several cycles. The temperature should be maintained above the lipid's melting point.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles with Schisandrin E encapsulated within the lipid matrix.
-
-
Purification:
-
The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and any unencapsulated drug.
-
Protocol 3: Formulation of a Schisandrin E Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the general steps for developing a SEDDS formulation.[11][17][18]
-
Excipient Screening:
-
Determine the solubility of Schisandrin E in various oils (e.g., medium-chain triglycerides, oleic acid), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants/co-solvents (e.g., Transcutol, PEG 400). Select the excipients that show the highest solubility for the drug.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region where clear and stable microemulsions are formed.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-surfactant from the optimal region of the phase diagram.
-
Dissolve the required amount of Schisandrin E in this mixture, usually with gentle heating and stirring, to form a clear and homogenous liquid.
-
-
Characterization:
-
Evaluate the self-emulsification time by adding a small amount of the SEDDS formulation to an aqueous medium with gentle agitation.
-
Determine the droplet size and zeta potential of the resulting emulsion using dynamic light scattering (DLS).
-
Assess the robustness of the formulation to dilution by adding it to different volumes of aqueous media and observing for any signs of drug precipitation or phase separation.
-
Visualizations
Caption: Schisandrin E's inhibitory effect on the PI3K/AKT/mTOR signaling pathway.
Caption: Modulation of the MAPK signaling pathway by Schisandrin E.
Caption: Activation of the Nrf2 antioxidant pathway by Schisandrin E.
Caption: General experimental workflow for developing Schisandrin E delivery systems.
References
- 1. Pharmacokinetics and liver uptake of three Schisandra lignans in rats after oral administration of liposome encapsulating β-cyclodextrin inclusion compound of Schisandra extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandrin A regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Current Status of Supersaturable Self-Emulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Evaluation of Self-Emulsifying Drug-Delivery System–Based Tablets for Simvastatin, a BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Folate-modified liposomes for co-delivery of schisandrin A and oxaliplatin to enhance colorectal cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. sci-hub.se [sci-hub.se]
- 17. scispace.com [scispace.com]
- 18. ijpsjournal.com [ijpsjournal.com]
protocol refinement for consistent Schiarisanrin E bioactivity results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving consistent and reliable results in bioactivity studies of Schiarisanrin E. Given that this compound has demonstrated limited activity in some reported assays, this guide emphasizes protocol optimization and troubleshooting to address potential sources of experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
This compound is a lignan isolated from plants of the Schisandra genus. Lignans from Schisandra chinensis are known for a variety of pharmacological properties.[1][2] However, in a study assessing the protective effects of various compounds on pancreatic β-cells, this compound did not exhibit significant bioactivity in preventing cytokine-mediated cell death, in contrast to other related lignans like Schiarisanrin A and B.
Q2: Why am I observing inconsistent or no activity with this compound in my experiments?
Inconsistent results with this compound can stem from several factors:
-
Low Inherent Bioactivity: The compound may have low or highly specific bioactivity for the chosen assay.
-
Poor Solubility: Like many lignans, this compound is expected to have poor water solubility, which can lead to precipitation in aqueous assay media and inaccurate concentration assessments.[2]
-
Compound Instability: The stability of this compound under specific experimental conditions (e.g., pH, temperature, light exposure) may be a factor.
-
Assay Interference: The compound may interfere with the assay technology itself (e.g., absorbance or fluorescence-based readouts).
Q3: How should I prepare this compound for in vitro testing?
Due to its likely low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO). It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Sonication or gentle warming may aid in the initial dissolution of the compound in the organic solvent.
Q4: What are some critical quality control steps to include in my experiments?
To ensure the reliability of your results, incorporate the following controls:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Use a compound with known activity in your specific assay to validate that the assay is performing as expected.
-
Negative Control: Use an untreated cell population to establish a baseline for your measurements.
-
Solubility Check: Visually inspect the assay plates under a microscope for any signs of compound precipitation after addition to the aqueous medium.
Troubleshooting Guide
This guide addresses common issues encountered during the bioactivity screening of this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Compound precipitation. 3. Pipetting errors. | 1. Ensure a homogenous cell suspension before seeding. 2. Decrease the final concentration of this compound. Consider using a solubility-enhancing excipient (with appropriate controls). 3. Use calibrated pipettes and ensure proper mixing. |
| No observable bioactivity | 1. Low intrinsic activity of this compound in the chosen assay. 2. Compound degradation. 3. Insufficient incubation time. 4. Incorrect assay choice. | 1. Test a broad concentration range. Consider screening in different bioassays. 2. Prepare fresh stock solutions. Protect from light and extreme temperatures. 3. Perform a time-course experiment to determine the optimal incubation period. 4. Research the known activities of structurally similar lignans to guide assay selection. |
| High background signal or assay interference | 1. This compound may have inherent fluorescent or absorbent properties at the assay wavelengths. 2. Interaction with assay reagents. | 1. Run a control plate with this compound in cell-free medium to measure its intrinsic signal. 2. Test for interference by adding the compound to the assay reagents without cells. |
| Unexpected cytotoxicity at all concentrations | 1. High concentration of organic solvent (e.g., DMSO). 2. Contamination of the compound or reagents. 3. Compound precipitation leading to physical cell damage. | 1. Ensure the final solvent concentration is below the cytotoxic threshold for your cell line. 2. Use sterile techniques and high-purity reagents. 3. Visually inspect for precipitates and lower the test concentrations. |
Experimental Protocols
Below are detailed methodologies for key experiments. It is recommended to perform a solubility assessment of this compound in the specific assay medium before initiating these protocols.
Protocol 1: Assessment of Aqueous Solubility (Kinetic Method)
This protocol provides a basic assessment of the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 190 µL of PBS to multiple wells.
-
Add 10 µL of the 10 mM this compound stock solution to the PBS-containing wells to achieve a final concentration of 500 µM in 5% DMSO.
-
Mix the plate on a shaker for 1.5 hours at room temperature.
-
Measure the absorbance at 620 nm to detect light scattering caused by precipitation. Wells with precipitated compound will have higher absorbance values.
Protocol 2: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate-buffered saline (PBS), pH 6.4
-
Diclofenac sodium (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture consisting of 2.8 mL of PBS, 0.2 mL of albumin, and 2 mL of varying concentrations of this compound (e.g., 10-500 µg/mL).
-
Prepare a vehicle control with the corresponding concentration of DMSO.
-
Prepare a positive control using diclofenac sodium.
-
Incubate all samples at 37°C for 15 minutes.
-
Induce denaturation by heating the samples at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well cell culture plate
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Include a known cytotoxic agent as a positive control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: A generalized experimental workflow for assessing the bioactivity of this compound.
Caption: A decision tree for troubleshooting inconsistent this compound bioactivity results.
References
Validation & Comparative
Validating the Anti-inflammatory Activity of Schisandrin E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory activity of Schisandrin E with other bioactive lignans isolated from Schisandra chinensis. The information is compiled from various experimental studies to aid in the evaluation of Schisandrin E as a potential therapeutic agent. While direct extensive research on Schisandrin E is emerging, this guide draws comparisons with well-studied lignans from the same plant, providing a valuable reference for its potential efficacy. The primary active compounds discussed include Schisandrin A, Schisandrin B, and Schisantherin A, with data on (-)-Schisantherin E, likely synonymous with Schiarisanrin E, included where available.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of Schisandra lignans are primarily attributed to their ability to modulate key inflammatory pathways, particularly the NF-κB and MAPK signaling cascades.[1][2][3] These pathways regulate the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.
Table 1: Inhibition of Pro-inflammatory Mediators by Schisandra Lignans in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | NO Production Inhibition | PGE2 Production Inhibition | TNF-α Inhibition | IL-6 Inhibition | IL-1β Inhibition | Reference |
| Schisandrin A | 50 µM | Significant | Significant | Significant | - | Significant | [1] |
| 200 µM | Marked Inhibition | - | Marked Inhibition | - | Marked Inhibition | [1] | |
| Schisandrin B | 15-60 mg/kg (in vivo) | - | - | - | Significant | - | [2] |
| Schisantherin A | 0.5-25 mg/L | Significant | Significant | Significant | Significant | - | [3] |
| (-)-Schisantherin E | 10 µM | - | - | - | - | - | [4] |
| Dexamethasone | 10 µM | Significant | - | - | - | - | [1] |
Note: Direct comparative data for (-)-Schisantherin E on these specific mediators is limited. Its inclusion is based on its identification alongside other active lignans.
Table 2: Effects of Schisandra Lignans on NF-κB and MAPK Signaling Pathways
| Compound | Target Pathway | Key Effects | Experimental Model | Reference |
| Schisandrin A | NF-κB, MAPKs (JNK, p38, ERK), PI3K/Akt | Inhibited nuclear translocation of NF-κB p65; Suppressed phosphorylation of JNK, p38, and ERK. | LPS-stimulated RAW 264.7 macrophages | [1] |
| Schisandrin B | NF-κB, Nrf2 | Suppressed NF-κB activation; Promoted Nrf2 activation. | OVA-induced asthmatic mice | [2] |
| Schisantherin A | NF-κB, MAPKs (JNK, ERK, p38) | Inhibited phosphorylation of IκB-α, NF-κB p65, JNK, ERK, and p38. | LPS-induced ARDS in mice | [5] |
| Total Lignans (SCL) | NF-κB, AP-1, IRF3 | Suppressed nuclear translocation of NF-κB, AP-1, and IRF3. | LPS-stimulated RAW 264.7 macrophages | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., Schisandrin E) for 1-2 hours before stimulation with lipopolysaccharide (LPS) (100 ng/mL or 1 µg/mL) for a specified duration (e.g., 24 hours).[1][7]
Nitric Oxide (NO) Assay
NO production is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reaction. Briefly, 100 µL of cell culture medium is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.[8]
Prostaglandin E2 (PGE2) and Cytokine Measurement (ELISA)
The concentrations of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][8]
Western Blot Analysis
To determine the levels of key signaling proteins, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-JNK, p-p38, p-ERK, and their total forms), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]
NF-κB Nuclear Translocation (Immunofluorescence)
Cells grown on coverslips are pre-treated with the test compound and then stimulated with LPS. After fixation and permeabilization, the cells are incubated with an anti-NF-κB p65 antibody, followed by a fluorescently labeled secondary antibody. The coverslips are mounted with a DAPI-containing medium to stain the nuclei. The localization of NF-κB p65 is visualized using a fluorescence microscope.[1]
Signaling Pathways and Experimental Workflow
Diagrams
Caption: Experimental workflow for evaluating the anti-inflammatory activity of Schisandrin E.
Caption: Inhibition of NF-κB and MAPK signaling pathways by Schisandrin E.
References
- 1. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Schisantherin A protects lipopolysaccharide-induced acute respiratory distress syndrome in mice through inhibiting NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Effects of Schisandra chinensis (Turcz.) Baill Fruit Through the Inactivation of Nuclear Factor-κB and Mitogen-activated Protein Kinases Signaling Pathways in Lipopolysaccharide-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Schisandrin E: Unveiling its Antioxidant Prowess in Comparison to Fellow Lignans
A comprehensive analysis of the antioxidant potential of Schisandrin E, benchmarked against other prominent lignans, reveals its significant capacity to combat oxidative stress. This guide synthesizes available experimental data to offer a clear comparison for researchers, scientists, and drug development professionals.
Lignans, a class of polyphenolic compounds found in various plants, are renowned for their diverse bioactive properties, with antioxidant activity being a cornerstone of their therapeutic potential. Among these, Schisandrin E, a lignan isolated from the fruits of Schisandra chinensis, has garnered attention for its potential health benefits. This guide provides a comparative analysis of the antioxidant potential of Schisandrin E against other well-researched lignans, including Schisandrin B, Gomisin A, and Deoxyschisandrin.
Comparative Antioxidant Activity: A Quantitative Overview
The antioxidant capacity of a compound is often evaluated through its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater antioxidant potency.
While direct comparative studies including Schisandrin E are limited, the available data for related lignans and extracts from Schisandra species provide a valuable benchmark for its potential efficacy. The following table summarizes the reported IC50 values for various lignans and extracts in two common antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Lignan/Extract | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Schisandra chinensis Extract | 49.67 ± 15.63 | 37.94 ± 7.57 | [1][2] |
| Schisandra sphenanthera Extract | 37.94 ± 7.57 | 11.83 ± 4.09 | [1][2] |
| Schisandrin B | >100 (in one study) | - | [3] |
| Vitamin C (Positive Control) | ~5 | ~2 | [4] |
Mechanistic Insights: The Nrf2 Signaling Pathway
A key mechanism underlying the antioxidant effects of many Schisandra lignans is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[5][6][7][8][9]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode for crucial antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT)[5][8].
Several lignans, including Schisandrin B and Schisandrin C, have been shown to activate this protective pathway[6][7][9]. While direct evidence for Schisandrin E is still emerging, its presence in antioxidant-rich Schisandra extracts suggests a potential role in modulating this critical defensive mechanism.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Experimental Workflow:
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Dissolve the lignan (e.g., Schisandrin E) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the lignan solution or a standard antioxidant (e.g., ascorbic acid) to the wells.
-
For the blank, add the solvent used for the sample instead of the sample solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the lignan and calculating the concentration at which 50% inhibition is achieved.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM in water).
-
Prepare a potassium persulfate solution (e.g., 2.45 mM in water).
-
Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare serial dilutions of the lignan sample as described for the DPPH assay.
-
Assay Procedure:
-
Add a small volume of the lignan solution or a standard antioxidant to a fixed volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated using the same formulas as for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Experimental Workflow:
Protocol:
-
Cell Culture: Culture a suitable cell line, such as human liver cancer cells (HepG2), in a 96-well plate until confluent.
-
Cell Treatment:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with various concentrations of the lignan sample along with a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Incubate for a period to allow for cellular uptake of the compound and the probe (e.g., 1 hour).
-
-
Induction of Oxidative Stress:
-
Remove the treatment solution and wash the cells.
-
Add a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, to induce oxidative stress.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (e.g., at 538 nm) with excitation at a suitable wavelength (e.g., 485 nm) at regular intervals.
-
Calculation: The CAA value is calculated by determining the area under the fluorescence curve and comparing it to a control (cells treated with the probe and AAPH but without the antioxidant). The results are often expressed as quercetin equivalents.
Conclusion
The available evidence strongly suggests that Schisandra lignans, as a class, are potent antioxidants. While direct quantitative data for Schisandrin E remains to be fully elucidated, its structural relationship to other active lignans and its presence in antioxidant-rich Schisandra extracts point towards a significant contribution to the overall antioxidant capacity. The activation of the Nrf2 signaling pathway appears to be a central mechanism for the protective effects of these compounds. Further research focusing on the specific antioxidant potency and cellular mechanisms of Schisandrin E will be invaluable for its potential development as a therapeutic agent in conditions associated with oxidative stress. The standardized protocols provided herein offer a framework for such future comparative investigations.
References
- 1. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Differential Action between Schisandrin A and Schisandrin B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Nrf2-mediated HO-1 induction contributes to antioxidant capacity of a Schisandrae Fructus ethanol extract in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandrin B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
cross-validation of Schiarisanrin E's effects in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of Schisantherin E and its closely related lignans, providing insights into their potential as anti-cancer agents. Due to the limited direct experimental data on Schisantherin E, this document draws upon published research on its analogues, primarily Schisantherin A and C, to provide a cross-validation of their effects in different cancer cell lines. This guide also includes a comparison with the established chemotherapeutic drug, Doxorubicin.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Schisantherin A | HepG2 | Hepatocellular Carcinoma | 6.65[1] |
| Hep3B | Hepatocellular Carcinoma | 10.50[1] | |
| Huh7 | Hepatocellular Carcinoma | 10.72[1] | |
| Schisantherin C | A549 | Lung Cancer | >10 |
| MDA-MB-231 | Breast Cancer | >10 | |
| SK-HEP-1 | Hepatocellular Carcinoma | >10 | |
| HCT-15 | Colon Cancer | >10 | |
| K562 | Leukemia | >10 | |
| T47D | Breast Cancer | >10 | |
| Doxorubicin | A549 | Lung Cancer | > 20[2] |
| MCF-7 | Breast Cancer | 2.50[2] | |
| HepG2 | Hepatocellular Carcinoma | 12.2[2] |
Experimental Protocols
This section details the methodologies for key experiments frequently cited in the study of Schisantherin compounds and their anti-cancer properties.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Schisantherin analogues or Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with the desired compound concentrations for a specified time. Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest the cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways implicated in the anti-cancer effects of Schisantherin analogues and a typical experimental workflow for their evaluation.
Experimental Workflow
Signaling Pathways
Disclaimer: The information provided in this guide is intended for research and informational purposes only. The cytotoxic effects and mechanisms of action of Schisantherin E may differ from its analogues. Further direct experimental validation is necessary to fully elucidate the anti-cancer potential of Schisantherin E.
References
Independent Verification of Schisandrin E's Neuroprotective Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of schisandrins, with a focus on available data for lignans from Schisandra chinensis, and compares their performance with other neuroprotective agents. Due to the limited availability of specific quantitative data for Schisandrin E in the current scientific literature, this guide utilizes data from closely related schisandran lignans (Schisandrin, Schisandrin A, and Schisandrin B) as a proxy to provide a comparative framework. The information is supported by experimental data from various in vitro and in vivo studies.
Comparative Analysis of Neuroprotective Effects
The neuroprotective efficacy of schisandrins is often evaluated in preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Key performance indicators include improvements in cognitive function, reduction of oxidative stress, and modulation of inflammatory responses. Below is a summary of available quantitative data comparing the effects of schisandrins with other notable neuroprotective compounds.
Table 1: In Vivo Cognitive Enhancement Effects
| Compound | Animal Model | Assay | Dosage | Key Findings | Reference |
| Schisandrin | STZ-induced Alzheimer's rats | Morris Water Maze | 20, 40 mg/kg | Significantly decreased escape latency and increased time in target quadrant. | [1] |
| Schisandrin | Aβ1–42-induced memory impairment in mice | Y-Maze | 12, 36 mg/kg | Significantly improved spontaneous alternation behavior. | [2] |
| Schisandrin A | MPTP-induced Parkinson's mice | Rotarod Test | 20 mg/kg | Significantly ameliorated behavioral abnormalities. | [3] |
| Donepezil (Reference Drug) | Aβ1–42-induced memory impairment in mice | Y-Maze | 0.65 mg/kg | Significantly improved spontaneous alternation behavior. | [2] |
Table 2: In Vitro and In Vivo Antioxidant Effects
| Compound | Model | Biomarkers | Dosage/Concentration | Key Findings | Reference |
| Schisandrin | STZ-induced Alzheimer's rats | SOD, MDA, GSH | 20, 40 mg/kg | Increased SOD and GSH levels; decreased MDA levels in the hippocampus. | [1] |
| Schisandrin A | MPTP-induced Parkinson's mice | SOD, MDA | 20 mg/kg | Markedly increased SOD activity and inhibited MDA activity. | [3] |
| Schisandrin B | Scopolamine-induced oxidative stress in mice | SOD, GPx, GSH, MDA | 10, 25, 50 mg/kg | Increased levels of SOD, GPx, and GSH; suppressed lipid peroxidation. | [4] |
| Schisandrin C | Aβ(1-42)-induced Alzheimer's mice | SOD, GPx, GSH | 15, 150 µg/kg/day | Enhanced SOD and GPx activities and increased GSH levels. | [4] |
| Schisandra chinensis Extract | Scopolamine-induced mice | AChE, MDA | Not specified | Reversed the increase in AChE activity and MDA levels in the brain. | [5] |
Signaling Pathways in Neuroprotection
Schisandrins exert their neuroprotective effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.
Schisandrin-Modulated Pathways
Schisandrin has been shown to up-regulate Sirtuin 1 (SIRT1), which in turn inhibits the NF-κB signaling pathway. This action reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby mitigating neuroinflammation.[1]
References
- 1. Schisandrin ameliorates cognitive deficits, endoplasmic reticulum stress and neuroinflammation in streptozotocin (STZ)-induced Alzheimer’s disease rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schizandrin, an Antioxidant Lignan from Schisandra chinensis, Ameliorates Aβ 1–42-Induced Memory Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisandrin A ameliorates MPTP-induced Parkinson's disease in a mouse model via regulation of brain autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In Vitro and In Vivo Anti-AChE and Antioxidative Effects of Schisandra chinensis Extract: A Potential Candidate for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of Schisandrin E: A Comparative Guide to Mechanism of Action Validation
For Researchers, Scientists, and Drug Development Professionals
The lignan Schisandrin E, a constituent of Schisandra chinensis, has garnered interest for its potential therapeutic properties, largely attributed to its antioxidant and anti-inflammatory effects. Preliminary research suggests its mechanism of action involves the modulation of key cellular signaling pathways, primarily the PI3K/AKT and NF-κB pathways. However, rigorous validation of this mechanism, particularly through genetic knockout studies, remains limited.
This guide provides a comparative analysis of Schisandrin E and alternative compounds, focusing on the validation of their mechanisms of action. We present available experimental data, detailed protocols for key validation experiments, and visual representations of the signaling pathways and experimental workflows to aid researchers in designing and interpreting their studies.
Performance Comparison: Schisandrin E and Alternatives
| Compound | Target Pathway | Assay Type | Cell Line | Effective Concentration / IC50 | Citation |
| Schisandrin A | NF-κB, MAPKs, PI3K/Akt | LPS-induced inflammation | RAW 264.7 macrophages | 200 μM (significant inhibition of NF-κB translocation) | [1] |
| Schisandrin B | NF-κB | TGFβ1-induced NF-κB activation | A7r5 vascular smooth muscle cells | ~50 µM (potent inhibition) | [2] |
| NF-κB | Mitogen-induced T-cell proliferation | Murine splenocytes | Not specified, but showed significant inhibition | [3] | |
| Deoxyschizandrin | PI3K/Akt | Cell viability | A2780 ovarian cancer cells | 30 µM (induced growth inhibition via ROS-mediated Akt suppression) | [4] |
| Gomisin A | NF-κB | H2O2-induced premature senescence | Human diploid fibroblast (HDF) cells | Not specified, but inhibited NF-κB translocation | [5] |
| Buparlisib (BKM120) | pan-Class I PI3K | Enzyme activity assay | - | p110α: 52 nM, p110β: 166 nM, p110δ: 116 nM, p110γ: 262 nM | [6] |
| Cell viability | PCNSL patient-derived cell line | <500 nM | [7] | ||
| IMD-0354 | IKKβ (NF-κB pathway) | Enzyme activity assay | - | 250 nM | [8] |
| NF-κB transcriptional activity | HMC-1 cells | 1.2 µM (TNF-α induced) | [9] |
Genetic Validation of Mechanism of Action: A Case Study with siRNA
Direct genetic knockout studies validating the mechanism of Schisandrin E are currently lacking. However, studies on related compounds and pathways provide a blueprint for such validation. For instance, the role of the NF-κB pathway in mediating cellular responses has been validated using siRNA to knock down key components of the pathway.
A study on lung cancer cells demonstrated that siRNA-mediated knockdown of IKKβ or RelA, key kinases in the NF-κB pathway, sensitized the cells to Adriamycin-induced cytotoxicity. This genetic intervention confirmed that the NF-κB pathway plays a protective role in these cells, and its inhibition can enhance the efficacy of chemotherapy.[10] This approach provides a clear precedent for validating the presumed targets of Schisandrin E.
Experimental Workflow for Genetic Knockout Validation
Caption: Workflow for validating Schisandrin E's target using CRISPR/Cas9.
Signaling Pathways Implicated in Schisandrin E's Mechanism of Action
The primary signaling pathways hypothesized to be modulated by Schisandrin E are the PI3K/AKT and NF-κB pathways. These pathways are central regulators of inflammation, cell survival, and proliferation.
PI3K/AKT Signaling Pathway
Caption: The PI3K/AKT signaling pathway with putative inhibition by Schisandrin E.
NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway with putative inhibition by Schisandrin E.
Experimental Protocols
To facilitate the validation of Schisandrin E's mechanism of action, we provide detailed protocols for key experiments.
CRISPR/Cas9-Mediated Gene Knockout
This protocol outlines the steps for generating a stable knockout cell line to validate the target of Schisandrin E.
-
gRNA Design and Cloning:
-
Design two to four unique 20-nucleotide guide RNAs (gRNAs) targeting an early exon of the target gene (e.g., AKT1, IKBKB).
-
Clone the gRNA sequences into a suitable Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the Cas9-gRNA construct into the chosen cell line (e.g., HEK293T, A549) using a suitable transfection reagent.
-
If the vector contains a selection marker (e.g., puromycin resistance), apply the selection agent 24-48 hours post-transfection to enrich for edited cells.
-
-
Single-Cell Cloning:
-
Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expand the single-cell clones into clonal populations.
-
-
Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from the clonal populations. Amplify the targeted region by PCR and verify the presence of insertions or deletions (indels) by Sanger sequencing or a T7 endonuclease I assay.
-
Protein Expression Analysis: Confirm the absence of the target protein in the knockout clones by Western blot analysis.
-
Western Blot Analysis for PI3K/AKT and NF-κB Pathway Activation
This protocol details the detection of key phosphorylated proteins to assess pathway activation.
-
Cell Lysis and Protein Quantification:
-
Treat cells with Schisandrin E for the desired time, followed by stimulation with an appropriate agonist (e.g., EGF for PI3K/AKT, TNF-α for NF-κB).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Akt (Ser473), Akt, p-p65 (Ser536), p65) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection:
-
Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
24 hours post-transfection, pre-treat the cells with various concentrations of Schisandrin E for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as the fold change in NF-κB activity relative to the vehicle-treated control.
-
Conclusion
While Schisandrin E shows promise as a modulator of the PI3K/AKT and NF-κB pathways, its precise mechanism of action requires further rigorous validation. The lack of specific genetic knockout studies and limited quantitative data for Schisandrin E represents a significant knowledge gap. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers to systematically investigate the molecular targets of Schisandrin E. By employing genetic validation techniques such as CRISPR/Cas9-mediated knockout, the scientific community can definitively elucidate the mechanism of action of this and other promising natural compounds, paving the way for their potential development as novel therapeutic agents.
References
- 1. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrol B and schisandrin B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisandrin B exhibits anti-inflammatory activity through modulation of the redox-sensitive transcription factors Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IMD 0354, IKKbeta inhibitor (CAS 978-62-1) | Abcam [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Blockage of NF-κB by IKKβ- or RelA siRNA Rather Than the NF-κB Super-Suppressor IκBα Mutant Potentiates Adriamycin-induced Cytotoxicity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Schisandra chinensis Lignans on Key Inflammatory Markers
A note on Schisandrin E: Extensive literature searches did not yield specific studies detailing the anti-inflammatory effects of Schisandrin E. The primary focus of research on the anti-inflammatory properties of Schisandra chinensis has been on other major lignans. This guide, therefore, provides a comparative analysis of the well-documented effects of Schisandrin, Schisandrin A, Schisandrin B, Schisandrin C, Gomisin J, and Gomisin N on various inflammatory markers.
The fruit of Schisandra chinensis is a source of numerous bioactive dibenzocyclooctadiene lignans, which have demonstrated significant anti-inflammatory properties.[1][2][3] These compounds modulate the inflammatory response by targeting key signaling pathways and reducing the production of pro-inflammatory mediators.[1][4] This guide offers a comparative overview of the effects of several prominent Schisandra lignans on critical inflammatory markers, supported by experimental data.
Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize the inhibitory effects of various Schisandra chinensis lignans on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Concentration | NO Inhibition (%) | PGE2 Inhibition (%) | Reference |
| Schisandrin | 100 µM | Significant | Significant | [5] |
| Schisandrin A | Not Specified | Significant | Significant | [4] |
| Schisandrin C | Not Specified | Significant | Not Specified | [6] |
| Gomisin J | Not Specified | Significant | Not Specified | [6] |
| Gomisin N | Not Specified | Significant | Not Specified | [6] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cell Type | Stimulant | Cytokine Inhibited | Signaling Pathway | Reference |
| Schisandrin | RAW 264.7 macrophages | LPS | TNF-α, IL-6 | NF-κB, MAPKs | [5] |
| Schisandrin A | Human Osteoarthritis Chondrocytes | IL-1β | Not Specified | NF-κB, MAPKs | [4] |
| Schisandrin B | Mouse model of asthma | Ovalbumin | IL-4, IL-5, IL-13 | NF-κB, Nrf2 | [7] |
| γ-Schisandrin | Myocardial tissues, Dendritic cells | LPS | TNF-α, IL-1β, IL-6, IL-10, IL-12 | NF-κB, MAPKs | [2] |
| Deoxyschisandrin | Rat chondrocytes | IL-1β | TNF-α, IL-1β | NF-κB, MAPKs, PI3K/Akt | [2] |
| Gomisin J | RAW 264.7 macrophages | LPS | TNF-α, IL-1β, IL-6 | p38 MAPK, JNK | [6] |
| Gomisin N | RAW 264.7 macrophages | LPS | TNF-α, IL-1β, IL-6 | p38 MAPK, JNK | [6] |
| Schisandrin C | RAW 264.7 macrophages | LPS | TNF-α, IL-1β, IL-6 | p38 MAPK, ERK | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of Schisandra lignans' anti-inflammatory effects.
1. Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of the specified lignan for 1-2 hours before stimulation with lipopolysaccharide (LPS) (1 µg/mL) for the indicated time.[5][8]
2. Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader, and the nitrite concentration is determined from a sodium nitrite standard curve.[8]
3. Prostaglandin E2 (PGE2) Measurement: PGE2 levels in the cell culture medium are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
4. Western Blot Analysis for iNOS and COX-2 Expression: After treatment, cells are lysed, and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
5. Cytokine Quantification by ELISA: The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatants are measured using specific commercial ELISA kits following the manufacturer's protocols.
6. Analysis of Signaling Pathways (NF-κB and MAPKs): To investigate the effects on signaling pathways, the phosphorylation of key proteins is assessed by Western blot. Cells are treated as described above for shorter time points (e.g., 30-60 minutes). Antibodies specific to the phosphorylated forms of IκBα, NF-κB p65, p38, ERK1/2, and JNK are used. The total protein levels of these signaling molecules are also measured to ensure equal loading.[2][6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by Schisandra lignans and a typical experimental workflow for assessing their anti-inflammatory activity.
Caption: Anti-inflammatory signaling pathways targeted by Schisandra lignans.
Caption: Experimental workflow for evaluating anti-inflammatory effects.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sentosacy.com [sentosacy.com]
- 7. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Potency of Schisandrin E and Its Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of isomeric compounds is paramount. This guide provides a comparative analysis of the potency of Schisandrin E and its isomers, supported by experimental data and detailed protocols.
Schisandrin E, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra species, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, antioxidant, and hepatoprotective effects. Emerging research suggests that the stereochemistry of Schisandrin E, also known as Deoxyschizandrin, plays a crucial role in its biological potency. This guide synthesizes available data to assess the relative potency of Schisandrin E and its isomers.
Comparative Potency of Schisandrin E Isomers
Direct comparative studies on the potency of all Schisandrin E isomers are limited. However, by collating data from various studies on individual stereoisomers, a relative potency assessment can be constructed. The primary isomers of focus are the enantiomers (+)-Deoxyschizandrin and (-)-Deoxyschizandrin.
| Compound | Biological Activity | Assay System | Potency (IC50/EC50) | Reference |
| (±)-Deoxyschizandrin (Schisandrin E) | Cytotoxicity | A2780 human ovarian cancer cells | 27.81 ± 3.44 µM | [1] |
| Neuroprotection (anti-apoptosis) | SH-SY5Y cells (H2O2-induced) | Significant at 10 µM | ||
| (+)-Deoxyschizandrin | P-glycoprotein (P-gp) inhibition | K562/ADR cells | 4.9 ± 0.5 µM | |
| (-)-Deoxyschizandrin | P-glycoprotein (P-gp) inhibition | K562/ADR cells | 14.1 ± 1.8 µM |
Note: Data is compiled from different studies and direct comparison of absolute values should be done with caution.
From the available data, it is evident that the stereochemistry of Deoxyschizandrin significantly influences its biological activity. For instance, (+)-Deoxyschizandrin is a more potent inhibitor of P-glycoprotein than its (-)-enantiomer, suggesting its potential in overcoming multidrug resistance in cancer.
Experimental Protocols
To ensure reproducibility and critical evaluation of the cited data, detailed experimental methodologies for key assays are provided below.
Cytotoxicity Assay (MTT Assay)[1]
-
Cell Culture: A2780 human ovarian cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well. After 24 hours, cells were treated with various concentrations of (±)-Deoxyschizandrin for 48 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
P-glycoprotein (P-gp) Inhibition Assay
-
Cell Culture: K562/ADR, a P-gp overexpressing human leukemia cell line, was cultured in RPMI-1640 medium with supplements.
-
Rhodamine 123 Accumulation: Cells were pre-incubated with various concentrations of (+)-Deoxyschizandrin or (-)-Deoxyschizandrin for 30 minutes.
-
Substrate Addition: Rhodamine 123, a fluorescent P-gp substrate, was added to a final concentration of 5 µM and incubated for another 60 minutes.
-
Flow Cytometry: Cells were washed with ice-cold PBS and the intracellular fluorescence of Rhodamine 123 was measured using a flow cytometer.
-
Data Analysis: The increase in intracellular fluorescence, indicating P-gp inhibition, was used to determine the IC50 values.
Signaling Pathways and Experimental Workflow
The biological effects of Schisandrin E and its isomers are often mediated through complex signaling pathways. The following diagrams illustrate a representative pathway and a typical experimental workflow.
Caption: Signaling pathway of Deoxyschizandrin-induced cell cycle arrest in cancer cells.
Caption: General experimental workflow for assessing the relative potency of isomers.
References
Safety Operating Guide
Prudent Disposal of Schiarisanrin E: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe handling and disposal of Schiarisanrin E in a laboratory setting. Researchers, scientists, and drug development professionals should consider this guidance to ensure safety and regulatory compliance.
Hazard Profile and Quantitative Data
Based on data for analogous lignans and general laboratory chemical safety principles, the following table summarizes the potential hazards associated with this compound. This information should guide risk assessments and the implementation of safety measures.
| Hazard Category | Potential Hazard | Precautionary GHS Hazard Statement (Assumed) | Quantitative Data (for related lignan Schizandrin) |
| Acute Oral Toxicity | Harmful if swallowed | H302: Harmful if swallowed | LD50 (Oral, Mouse): 1,448 mg/kg |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | H410: Very toxic to aquatic life with long lasting effects | No specific LC50/EC50 available for this compound. Treat as highly toxic to aquatic life. |
| Chronic Health Effects | Unknown | Not classified | No data available. Assume potential for unknown long-term effects. |
Experimental Protocols for Safe Disposal
The following step-by-step procedures are based on established guidelines for the disposal of chemical waste in a laboratory setting and are tailored to the presumed hazard profile of this compound.
1. Waste Identification and Segregation:
-
Waste Characterization: All waste containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams, such as non-hazardous solid waste, sharps, or biohazardous waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
3. Waste Collection and Containerization:
-
Solid Waste:
-
Collect contaminated solid waste (e.g., gloves, weighing paper, absorbent pads) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and chemically compatible container (e.g., high-density polyethylene - HDPE).
-
The container must have a secure, tight-fitting lid to prevent spills and evaporation.
-
Label the container clearly with "Hazardous Waste," the full chemical name, approximate concentration of this compound, and any other solvents present.
-
Do not fill liquid waste containers to more than 90% capacity to allow for expansion.
-
4. Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The SAA should be a secondary containment area (e.g., a chemical-resistant tray) to contain any potential leaks or spills.
-
Ensure the SAA is away from drains, heat sources, and direct sunlight.
5. Disposal Procedure:
-
Do Not Dispose Down the Drain: Due to its potential high aquatic toxicity, this compound and its containers must not be disposed of down the sanitary sewer.
-
Do Not Dispose in Regular Trash: Contaminated materials must not be placed in the regular solid waste stream.
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Follow all institutional procedures for waste pickup requests.
6. Spill and Emergency Procedures:
-
Minor Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional EHS.
-
Prevent entry to the area until it has been deemed safe by trained personnel.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This document provides guidance based on available information for related compounds and general laboratory safety practices. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal policies and procedures. When an official SDS for this compound becomes available, its recommendations should be followed.
Personal protective equipment for handling Schiarisanrin E
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Schiarisanrin E. The following procedures are based on best practices for handling laboratory chemicals of unknown toxicity and data from structurally related compounds.
Pre-Handling Preparations and Risk Assessment
Before handling this compound, a thorough risk assessment is mandatory. Due to the lack of specific toxicity data, this compound should be handled as if it were highly potent and hazardous.
Key Preparatory Steps:
-
Consult Safety Data Sheets (SDS) of related compounds: Review the SDS for similar dibenzocyclooctadiene lignans, such as Schisandrin A and Schizandrin, to understand potential hazards.
-
Designate a handling area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.
-
Assemble all necessary Personal Protective Equipment (PPE): Ensure all required PPE is available and in good condition.
-
Prepare for emergencies: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily accessible.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Rationale |
| Eyes & Face | Chemical splash goggles and a face shield.[1][2] | Provides protection from splashes and airborne particles. Standard safety glasses are insufficient. |
| Hands | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).[1] | Minimizes the risk of dermal exposure. Check manufacturer's glove compatibility charts. |
| Body | A fully buttoned, long-sleeved lab coat, preferably a disposable one or one made of a flame-resistant material like Nomex®.[1] | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be required, depending on the procedure and potential for aerosolization.[1][3] | Use engineering controls like a fume hood first. If aerosolization is likely, a respirator is necessary.[1] |
| Feet | Closed-toe, chemical-resistant shoes.[1][2] | Protects feet from spills. |
Handling and Operational Procedures
Adherence to strict operational protocols is critical to prevent exposure and contamination.
Step-by-Step Handling Protocol:
-
Work within a fume hood: All weighing, dissolving, and aliquoting of this compound must be performed inside a certified chemical fume hood.
-
Use appropriate tools: Utilize disposable spatulas and weighing papers to avoid cross-contamination.
-
Avoid dust and aerosol formation: Handle the solid compound carefully to prevent it from becoming airborne.[4]
-
Label all containers clearly: All primary and secondary containers holding this compound must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.
-
Maintain good hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.
Spill Management:
-
Evacuate and alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Secure the area: Restrict access to the spill area.
-
Use a spill kit: For small spills, use an appropriate chemical spill kit to absorb the material.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution.
-
Dispose of waste: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Waste Categories and Disposal:
-
Solid Waste: Contaminated gloves, lab coats, weighing papers, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant waste container. Do not pour down the drain.[4]
-
Sharps Waste: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
Disposal Pathway for this compound Waste
Caption: Disposal pathway for this compound waste.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
